Rhamnose monohydrate
Description
L-Rhamnose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Rhamnose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available.
A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCDOTZPYZPRO-DEZHIRTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018668 | |
| Record name | Rhamnose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-85-0 | |
| Record name | L-Rhamnose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhamnose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Mannose, 6-deoxy-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHAMNOSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBR580ITD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Rhamnose monohydrate?
An In-depth Technical Guide to the Chemical Structure of Rhamnose Monohydrate
Introduction
L-Rhamnose is a naturally occurring deoxy sugar, classified as a methyl-pentose or a 6-deoxy-hexose.[1] It is a component of the outer cell membrane of acid-fast bacteria, such as the Mycobacterium genus, and is also found in various plants as a common glycone component of glycosides.[1] this compound is the hydrated crystalline form of L-rhamnose. This document provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Structure
This compound is the hydrated form of 6-deoxy-L-mannose. The core structure is a pyranose ring, a six-membered ring consisting of five carbon atoms and one oxygen atom. Unlike other common hexoses, the carbon at the 6-position (C6) does not have a hydroxyl group and is instead part of a methyl group, making it a deoxy sugar. The "L" designation refers to the stereochemical configuration, which is opposite to the more common D-sugars. In aqueous solutions, rhamnose exists in equilibrium between its α and β anomeric forms.[2] The monohydrate form incorporates one molecule of water per molecule of rhamnose in its crystal lattice.
The molecular structure of L-rhamnose monohydrate consists of carbon, hydrogen, and oxygen atoms.[3]
Caption: Chemical structure of α-L-Rhamnopyranose monohydrate.
Physicochemical Properties
A summary of the key physicochemical properties of L-Rhamnose monohydrate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₆ (or C₆H₁₂O₅·H₂O) | [2][4][] |
| Molecular Weight | 182.17 g/mol | [2][4][][6] |
| Appearance | White crystalline powder or crystals | [2][6] |
| Melting Point | 85 - 95 °C | [6] |
| Density | 1.41 g/mL | [1] |
| Solubility in Water | 0.1 g/mL, clear, colorless solution | [2] |
| Optical Rotation [α]D²⁰ | +7.5 to +9.5º | [6] |
| CAS Number | 10030-85-0, 6155-35-7 | [2][6] |
Experimental Protocols
Purification by Crystallization
A common method for the purification of L-rhamnose monohydrate involves crystallization.[2]
-
Protocol 1: Crystallization from Water or Ethanol:
-
Dissolve crude L-rhamnose in a minimal amount of hot water or ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Protocol 2: Crystallization from Methanol/Water Mixture:
-
Prepare a solution of 90% methanol and 10% water.
-
Dissolve the L-rhamnose in this solvent mixture.
-
Evaporate the solution slowly to induce crystallization of the monohydrate form.[2]
-
Structural Analysis by Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy is used to determine the ratio of α- and β-pyranose forms in a solution.
-
Methodology:
-
Prepare a sample by dissolving L-rhamnose monohydrate in deuterium oxide (D₂O).
-
Acquire the ¹H NMR spectrum at a specified temperature (e.g., 44°C).
-
Integrate the signals corresponding to the anomeric protons of the α- and β-forms to determine their relative concentrations.[2] At 44°C in D₂O, the equilibrium mixture contains approximately 60% α-pyranose and 40% β-pyranose.[2]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the quantitative analysis of L-rhamnose.
-
Standard Curve Generation:
-
Prepare a series of standard solutions of L-rhamnose monohydrate of known concentrations in the mobile phase.
-
Inject a fixed volume of each standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. This curve is then used to determine the concentration of rhamnose in unknown samples.[2]
-
Dehydration Studies using Terahertz Spectroscopy
The dehydration mechanism of L-rhamnose monohydrate can be investigated using terahertz time-domain spectroscopy (THz-TDS) and density functional theory (DFT).
-
Experimental Workflow:
-
Acquire THz spectra of L-rhamnose monohydrate at various temperatures to monitor the dehydration process.
-
Use DFT calculations to simulate the vibrational modes of both the hydrated and anhydrous forms of L-rhamnose.
-
Compare the experimental spectra with the theoretical calculations to understand the structural changes and vibrational characteristics associated with the loss of the water molecule.
-
Caption: Workflow for studying the dehydration of L-Rhamnose Monohydrate.
References
The Pivotal Role of Rhamnose in the Architecture and Function of Plant Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a "Minor" Sugar
The plant cell wall is a complex and dynamic extracellular matrix, primarily composed of cellulose, hemicellulose, and pectin. It provides structural support, dictates cell shape, and acts as the first line of defense against pathogens and abiotic stress.[1] Pectin, the most structurally complex family of polysaccharides in the cell wall, is crucial for cell adhesion, wall porosity, and overall plant growth and development.[2][3] Within the intricate structure of pectin, the deoxy sugar L-rhamnose plays a disproportionately critical role relative to its abundance. Though often considered a minor sugar, rhamnose is an indispensable component of two key pectic domains: rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II).[4] Its presence dictates the conformation, flexibility, and cross-linking capabilities of the entire pectin network. This guide provides an in-depth examination of the biological role of rhamnose, detailing its structural importance, biosynthesis, and the experimental methodologies used for its study, with a view toward its potential in biotechnology and drug development.
Rhamnose-Containing Polysaccharides: The Architectural Core of Pectin
L-rhamnose is integrated into the pectin matrix primarily through two distinct polysaccharide structures, RG-I and RG-II. These structures are covalently linked to homogalacturonan, the most abundant pectic polysaccharide.[3]
Rhamnogalacturonan-I (RG-I): The "Hairy" Pectin
Rhamnogalacturonan-I (RG-I) is a complex, high-molecular-weight polysaccharide characterized by a backbone of repeating disaccharide units: [→2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→].[5][6] The inclusion of rhamnose residues introduces "kinks" into the otherwise linear polymer, disrupting a rigid rod-like structure and imparting flexibility.[2]
A defining feature of RG-I is the presence of extensive side chains attached to the O-4 position (and occasionally O-3) of the rhamnosyl residues.[5] These side chains are highly variable depending on the plant species, tissue, and developmental stage, but are typically composed of neutral sugars, predominantly:
This branched, "hairy" structure is thought to play a significant role in cell wall hydration, porosity, and interactions with other cell wall components, including cellulose and hemicellulose, thereby influencing the biomechanical properties of the wall.[8][9]
Rhamnogalacturonan-II (RG-II): The Conserved Cross-Linking Domain
Despite being a minor component of the cell wall (typically 0.5-5% of the dry mass), rhamnogalacturonan-II (RG-II) is arguably the most structurally complex polysaccharide found in nature.[1] Its glycosyl sequence is remarkably conserved across all vascular plants, suggesting a fundamental and indispensable biological function.[10][11]
RG-II consists of a short α-(1→4)-linked D-galacturonic acid backbone, similar to homogalacturonan, but it is substituted with four structurally distinct and complex oligosaccharide side chains (termed A, B, C, and D).[12] These side chains are composed of at least 12 different types of glycosyl residues, including rare sugars like apiose, aceric acid, and 3-deoxy-D-manno-octulosonic acid (Kdo), linked by over 20 different glycosidic bonds.[10][13]
The critical function of RG-II lies in its unique ability to form dimers through a borate diester cross-link between the apiosyl residues of side chain A on two separate RG-II monomers.[10][11][12] This dimerization cross-links pectin chains, forming a three-dimensional network that is essential for the mechanical integrity of the primary cell wall and is required for normal plant growth.[10] Disruption of this borate cross-linking leads to severe growth defects, highlighting the essentiality of the RG-II structure.[11]
Quantitative Composition of Pectin Polysaccharides
The abundance of rhamnose-containing polysaccharides varies significantly between plant species and tissue types. The following tables summarize the quantitative data available in the literature.
| Plant Type / Tissue | Total Pectin Content (% of Primary Cell Wall) | Reference |
| Dicots & Non-Graminaceous Monocots | 35% | [3] |
| Grasses & Commelinoid Monocots | 2-10% | [3] |
| Woody Tissue | up to 5% | [3] |
| Arabidopsis thaliana Leaves | ~50% (w/w) | [14] |
| Pectin Component | Relative Abundance (% of Total Pectin) | Reference |
| Homogalacturonan (HG) | ~65% | [14] |
| Rhamnogalacturonan-I (RG-I) | 20-35% | [14] |
| Rhamnogalacturonan-II (RG-II) | 0.5-5% (of total cell wall dry mass) | [1] |
Biosynthesis of UDP-L-Rhamnose: The Precursor Pathway
The incorporation of rhamnose into cell wall polysaccharides requires its synthesis in the form of an activated sugar nucleotide, uridine diphosphate-L-rhamnose (UDP-L-rhamnose). In plants, this is the sole rhamnose donor.[15][16] The synthesis occurs in the cytoplasm via a conserved pathway starting from UDP-D-glucose.[17] In Arabidopsis thaliana, this conversion is primarily catalyzed by multifunctional enzymes called RHAMNOSE BIOSYNTHESIS (RHM) enzymes, with RHM1 being the most abundant.[17][18]
The pathway involves three key enzymatic activities, which in plants like Arabidopsis are often contained within a single protein (e.g., RHM1):
-
UDP-D-glucose 4,6-dehydratase: Converts UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.
-
UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase: Isomerizes the intermediate.
-
UDP-4-keto-L-rhamnose 4-keto-reductase: Reduces the keto group to produce the final product, UDP-L-rhamnose.[15]
Recent studies have shown that the RHM1 enzyme forms enzymatically active biomolecular condensates, termed 'rhamnosomes', and that this condensation is required for efficient UDP-rhamnose synthesis and normal plant development.[17][18]
Figure 1: Biosynthesis pathway of UDP-L-Rhamnose in plants.
Biological Functions and Signaling Implications
The structural roles of RG-I and RG-II directly translate into critical biological functions. The proper synthesis and incorporation of rhamnose are essential for maintaining cell wall integrity, which in turn influences plant morphology. Mutations in the RHM1 gene in Arabidopsis lead to significant developmental defects, including twisted petals and roots, demonstrating that rhamnose-containing polymers are required to suppress helical growth.[19] This suggests that the cell wall's pectic component, modulated by rhamnose, provides crucial directional cues for cell expansion, a function previously thought to be dominated by cellulose microfibrils.[19][20]
Furthermore, rhamnose availability acts as a key metabolic flux point. In rhm1 mutants, blocking the synthesis of other rhamnose-containing compounds, such as flavonol glycosides, can partially rescue cell wall defects by diverting the limited supply of UDP-L-rhamnose to the synthesis of essential pectic polysaccharides.[21] While direct roles in signaling are less clear, oligosaccharide fragments derived from pectin degradation (Oligogalacturonides) are well-known Damage-Associated Molecular Patterns (DAMPs) that trigger plant immune responses. It is plausible that fragments from the rhamnose-containing regions could also possess signaling activity.
Experimental Methodologies
The study of rhamnose-containing polysaccharides requires specialized protocols for their extraction, purification, and characterization.
General Protocol for Pectin Extraction
Pectin extraction aims to solubilize protopectin from the cell wall matrix. The choice of method depends on the research goal, balancing yield with the preservation of the native structure.
A. Acid Extraction (Conventional Method) This method is effective for achieving high yields but can cause some degradation (e.g., loss of neutral sugar side chains and de-esterification).
-
Sample Preparation: Start with fresh or frozen plant tissue. Create an Alcohol Insoluble Residue (AIR) by homogenizing the tissue in 70-80% ethanol to remove soluble sugars, pigments, and lipids. Dry the AIR.
-
Extraction: Suspend the AIR in an acidic aqueous solution (e.g., 0.05 M HCl or citric acid, pH 1.5-2.5).[22][23]
-
Heating: Heat the suspension at 80-100°C for 1-3 hours with constant stirring.[23] High temperatures facilitate the hydrolysis of protopectin.[22]
-
Separation: Cool the mixture and separate the liquid extract from the solid residue by centrifugation or filtration.
-
Precipitation: Add 2-3 volumes of 95% ethanol to the liquid extract and incubate at 4°C overnight to precipitate the pectin.
-
Washing & Drying: Collect the precipitated pectin, wash it sequentially with 70% and 95% ethanol to remove co-precipitating impurities, and dry the final product.
B. Enzymatic Extraction This is a milder method that can yield polysaccharides with structures closer to their native state. It often targets the linkages between pectin and other wall polymers.
-
Sample Preparation: Prepare AIR as described above.
-
Enzymatic Digestion: Suspend the AIR in a suitable buffer (e.g., sodium acetate). Add a mixture of cell wall degrading enzymes such as cellulase, xylanase, and polygalacturonase (endo-PG). The latter is particularly effective at releasing RG-II.[24]
-
Incubation: Incubate at the optimal temperature and pH for the enzymes (e.g., 37°C) for several hours to overnight.
-
Purification: Inactivate the enzymes by boiling, then separate the solubilized polysaccharides from the residue. Further purification steps, such as size-exclusion and anion-exchange chromatography, are required to isolate specific rhamnose-containing fractions.[24]
Figure 2: General experimental workflow for pectin extraction.
Analytical Techniques for Characterization
Once extracted, the structure of rhamnose-containing polysaccharides is elucidated using a combination of techniques:
-
Chromatography: Size-Exclusion Chromatography (SEC) is used to separate polysaccharides by molecular weight and to assess RG-II dimerization. Anion-Exchange Chromatography (AEC) separates polymers based on the charge of their uronic acid residues.
-
Compositional Analysis: Polysaccharides are hydrolyzed to monosaccharides (e.g., using trifluoroacetic acid), which are then identified and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Linkage Analysis: Glycosidic linkages are determined by methylation analysis followed by GC-MS. This involves protecting all free hydroxyl groups with methyl groups, hydrolyzing the polymer, reducing the monosaccharides to alditols, and acetylating them for analysis.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS can provide information on the mass of oligosaccharide fragments and intact RG-II, as well as identify non-glycosyl modifications like methylation and acetylation.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (¹H, ¹³C) provides detailed structural information about the sequence of residues, anomeric configurations (α or β), and linkage positions without requiring chemical degradation of the sample.[24]
Implications for Drug Development and Biotechnology
The unique structural and biological properties of rhamnose-containing compounds offer several avenues for exploration in applied science.
-
Biomaterials: Rhamnose-rich polysaccharides, particularly those from marine algae (ulvans), resemble mammalian glycosaminoglycans. They are being developed into hydrogels and bioinks for wound healing and tissue regeneration applications due to their high cell viability and ability to support cell proliferation.[25]
-
Drug Targeting: The UDP-L-rhamnose biosynthesis pathway is present in all plants and many pathogenic bacteria but is absent in humans.[16][26] This makes the enzymes of this pathway, such as RmlA-D in bacteria, attractive targets for the development of novel antibacterial agents with potentially low off-target effects in humans.[26]
-
Nutraceuticals and Functional Foods: Pectins are a source of dietary fiber with positive health effects. The specific structures within RG-I and RG-II may have prebiotic effects or other bioactivities. Rhamnose-enriched polysaccharides have been investigated for their potential anti-diabetic effects.[27]
Conclusion
L-rhamnose is a cornerstone of pectin structure and function in the plant cell wall. Through its incorporation into the backbones of RG-I and the complex side chains of RG-II, it governs the flexibility, cross-linking, and mechanical properties of the entire pectin network. This seemingly minor sugar is essential for normal plant growth and development, influencing cell expansion and overall plant architecture. The conserved and complex nature of these polysaccharides, coupled with the unique biosynthesis pathway of their rhamnose precursor, provides fertile ground for future research in plant biology, materials science, and the development of novel therapeutics.
References
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- 2. Pectin - Wikipedia [en.wikipedia.org]
- 3. esalq.usp.br [esalq.usp.br]
- 4. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and functionality of Rhamnogalacturonan I in the cell wall and in solution: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RHAMNOGALACTURONAN II: Structure and Function of a Borate Cross-Linked Cell Wall Pectic Polysaccharide | Annual Reviews [annualreviews.org]
- 12. RHAMNOGALACTURONAN II: Structure and Function of a Borate Cross-Linked Cell Wall Pectic Polysaccharide [scite.ai]
- 13. Rhamnogalacturonan-II - Wikipedia [en.wikipedia.org]
- 14. Biosynthesis of Pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives UDP-rhamnose synthesis | Carnegie Science [carnegiescience.edu]
- 19. Rhamnose-Containing Cell Wall Polymers Suppress Helical Plant Growth Independently of Microtubule Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rhamnose-Containing Cell Wall Polymers Suppress Helical Plant Growth Independently of Microtubule Orientation [ouci.dntb.gov.ua]
- 21. Flavonol rhamnosylation indirectly modifies the cell wall defects of RHAMNOSE BIOSYNTHESIS1 mutants by altering rhamnose flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of rhamnose-rich hydrogels based on sulfated xylorhamno-uronic acid toward wound healing applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence of L-Rhamnose and D-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnose, a 6-deoxyhexose monosaccharide, exists as two stereoisomers: L-rhamnose (6-deoxy-L-mannose) and D-rhamnose. A stark dichotomy exists in their natural distribution. L-rhamnose is a ubiquitous component of plant cell walls, bacterial polysaccharides, and various glycosides, making it one of the more common rare sugars.[1] In contrast, D-rhamnose is exceptionally rare, with its presence confined to a few specific bacterial species. This guide provides an in-depth comparison of the natural occurrence of these two isomers, details the biosynthetic pathways responsible for their synthesis, outlines experimental protocols for their identification and quantification, and presents this data in a structured format for researchers in glycobiology and therapeutic development. The absence of rhamnose and its biosynthetic pathways in humans makes these enzymes attractive targets for novel antimicrobial agents.[2][3]
Introduction: The Chirality Question in Nature
In the realm of carbohydrates, D-isomers are overwhelmingly the natural standard. However, L-rhamnose stands out as a significant exception, alongside L-fucose and L-arabinose.[4] It is a methyl-pentose, specifically 6-deoxy-L-mannose, and its prevalence across the plant and microbial kingdoms is well-documented.[1][4] Conversely, D-rhamnose, its enantiomer, is rarely encountered in nature. This disparity in natural abundance is a direct consequence of the specific enzymatic pathways that have evolved in different organisms. Understanding this distribution is critical for fields ranging from microbial pathogenesis, where rhamnose-containing glycans are key virulence factors, to drug development, where the enzymes of rhamnose biosynthesis are promising therapeutic targets.[3][5]
Natural Occurrence: A Tale of Two Isomers
The distribution of L- and D-rhamnose is highly specific across the domains of life. L-rhamnose is widespread, whereas D-rhamnose is limited primarily to certain bacteria.[6]
L-Rhamnose: The Ubiquitous Isomer
L-rhamnose is a fundamental structural component in a vast array of organisms:
-
Plants: It is a key constituent of the pectic polysaccharide rhamnogalacturonan-I (RG-I), which is crucial for the integrity and flexibility of the plant cell wall.[7] L-rhamnose can be isolated from plants such as buckthorn (Rhamnus), poison sumac, and those in the genus Uncaria.[4] It is also found in glycosides of various other plants, like Stevia rebaudiana.[8][9]
-
Bacteria: L-rhamnose is a vital component of the outer cell membrane and cell wall polysaccharides in many bacterial species, including both Gram-positive and Gram-negative bacteria.[4][6]
-
Gram-positive bacteria: In genera like Streptococcus, Enterococcus, and Lactococcus, L-rhamnose is incorporated into complex cell wall-anchored polysaccharides (CWPs) that are critical for cell viability and pathogenesis.[10][11] In Mycobacterium species, including the tuberculosis pathogen, L-rhamnose forms a crucial linker between the peptidoglycan and arabinogalactan layers of the cell wall.[4][6]
-
Gram-negative bacteria: It is a common component of the O-antigen of lipopolysaccharides (LPS) in species like Salmonella enterica and Shigella flexneri.[6]
-
-
Microalgae: Diatoms, belonging to the class Bacillariophyceae, are also known producers of L-rhamnose.[4]
D-Rhamnose: The Rare Enantiomer
The natural occurrence of D-rhamnose is far more restricted and has been primarily identified in the lipopolysaccharides (LPS) of a few bacterial species:[12]
-
Pseudomonas aeruginosa : This opportunistic human pathogen is the most notable producer of D-rhamnose, where it is a major component of its O-antigen.[4][13] The common polysaccharide antigen on its LPS can be composed solely of D-rhamnose residues.[13]
-
Pseudomonas syringae : Certain pathovars of this plant pathogen also contain D-rhamnose in their LPS.[6][14]
-
Helicobacter pylori : This bacterium is another example of a species where D-rhamnose has been found.[4]
-
Aneurinibacillus thermoaerophilus : This thermophilic bacterium incorporates D-rhamnose into its surface-layer glycoproteins.[6]
Interestingly, a study of Pseudomonas syringae pv. glycinea race 4 flagellin revealed the presence of both L-Rha and D-Rha in an approximate 4:1 ratio, highlighting that in some rare cases, both isomers can be utilized by the same organism.[15]
Quantitative Data on Rhamnose Occurrence
While qualitative occurrences are widely reported, precise quantitative data is often specific to the organism, strain, and growth conditions. The following table summarizes representative quantitative findings from the literature.
| Isomer | Organism/Source | Component | Quantitative Data/Ratio | Reference(s) |
| L-Rhamnose | Streptococcus parasanguis | Fap1 adhesin glycan | Rha:Glc:Gal:GlcNAc:GalNAc in 1:29:5:39:1 ratio | [6] |
| L-Rhamnose | Stevia rebaudiana leaves | Steviol Glycosides | Identified as a component of minor glycosides | [8][9] |
| D-Rhamnose | Pseudomonas aeruginosa | LPS Common Antigen | Composed solely of D-Rha residues (~70 per molecule) | [13] |
| L- & D-Rhamnose | Pseudomonas syringae pv. glycinea | Flagellin | L-Rha to D-Rha ratio of ~4:1 | [15] |
Biosynthetic Pathways: The Enzymatic Basis of Isomer Specificity
The distinct natural occurrences of L- and D-rhamnose are dictated by separate, stereospecific enzymatic pathways that produce different nucleotide-activated sugar donors for glycosyltransferases.
The Biosynthesis of dTDP-L-Rhamnose (The rml Pathway)
The most common pathway for L-rhamnose synthesis in bacteria and archaea starts from Glucose-1-phosphate and dTTP, producing deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[16][17] This is a conserved four-step process catalyzed by the Rml enzymes (RmlA, RmlB, RmlC, and RmlD).[10][12]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from Glucose-1-phosphate and dTTP.[17]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[17]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Performs a double epimerization to yield dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).[17]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group to a hydroxyl group, forming the final product, dTDP-L-rhamnose.[17]
In plants and fungi, a different pathway produces UDP-L-rhamnose.[6][15]
The Biosynthesis of GDP-D-Rhamnose (The gdp Pathway)
D-rhamnose synthesis is less common and proceeds via a different pathway to produce guanosine diphosphate-D-rhamnose (GDP-D-rhamnose).[7][13] This pathway starts from GDP-D-mannose.[12]
-
GMD (GDP-D-mannose 4,6-dehydratase): Catalyzes the conversion of GDP-D-mannose into GDP-4-keto-6-deoxy-D-mannose.[12]
-
RMD (GDP-4-keto-6-deoxy-D-mannose reductase): This reductase stereoselectively reduces the intermediate to form GDP-D-rhamnose.[7][12]
Experimental Protocols for Identification and Quantification
The analysis of rhamnose isomers typically involves hydrolysis of the polysaccharide or glycoside, followed by chromatographic separation and detection of the resulting monosaccharides.
General Experimental Workflow
A typical workflow for analyzing rhamnose content involves sample preparation, hydrolysis, separation, and detection.
Detailed Methodologies
A. Sample Preparation and Hydrolysis (Adapted from protocols for bacterial LPS) [14][18]
-
Extraction: For bacterial sources, lipopolysaccharides (LPS) are often extracted using a hot phenol-water method.[18] For plant material, polysaccharides may require milling and extraction with appropriate solvents.[19]
-
Purification: Crude extracts can be purified using techniques like hydrophobic interaction chromatography (HIC) to isolate the polysaccharide fraction.[14][18]
-
Hydrolysis: The purified polysaccharide is subjected to mild acid hydrolysis to cleave glycosidic bonds. A common method involves using 1.3 M HCl at 100°C for 1 hour, followed by neutralization with an equivalent molarity of NaOH.[19] This releases the constituent monosaccharides.
B. Chromatographic Separation and Quantification
Due to their similar structures, separating rhamnose from other sugars and its own isomer requires specific chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Hydrophilic Interaction Chromatography (HILIC) column, is effective for separating monosaccharides.[20]
-
Mobile Phase: A gradient elution with acetonitrile and water is typically used.
-
Detection: As sugars have low UV absorption, detection is often performed with a mass spectrometer (MS), evaporative light scattering detector (ELSD), or refractive index (RI) detector.[20] LC-MS provides high sensitivity and selectivity, allowing for quantification in the mg/L range.[20]
-
-
Gas Chromatography (GC): For GC analysis, the monosaccharides must first be derivatized to make them volatile. This is a highly sensitive method for both identification and quantification.
-
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique has been successfully used to separate monosaccharides from hydrolyzed sugar beet pulp, yielding fractions with >90% purity for L-rhamnose.[21]
C. Enzymatic Assay for L-Rhamnose Quantification
For specific quantification of L-rhamnose, an enzymatic assay can be employed.
-
Principle: The assay uses L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to L-rhamnulose. This can be coupled to other enzymatic reactions that result in a change in NADH absorbance, measured spectrophotometrically at 340 nm.
-
Procedure:
-
A sample solution containing L-rhamnose is incubated in a buffer with NAD+ and the necessary enzymes.
-
The reaction is initiated, and the change in absorbance at 340 nm is measured after the reaction reaches completion (approx. 5 minutes).[19]
-
The concentration of L-rhamnose is calculated based on the absorbance change and the extinction coefficient of NADH.[19] This method is highly specific for L-rhamnose.[19]
-
Conclusion and Future Directions
The natural distribution of rhamnose isomers is a clear example of stereospecificity in biology. L-rhamnose is a common building block in plants and a wide range of bacteria, while D-rhamnose is a rare sugar primarily associated with the pathogenicity of bacteria like Pseudomonas aeruginosa. The enzymes in the respective biosynthetic pathways are highly specific and are not found in humans, making them prime targets for the development of novel antibiotics and anti-biofilm agents.[2][22] Further research into the quantification of these isomers in various natural sources, elucidation of the precise roles of rhamnose-containing glycoconjugates in host-pathogen interactions, and the development of potent inhibitors for the Rml and GMD/RMD pathway enzymes will continue to be a fertile area for scientific discovery and therapeutic innovation.
References
- 1. watson-int.com [watson-int.com]
- 2. biomedres.us [biomedres.us]
- 3. journals.asm.org [journals.asm.org]
- 4. Rhamnose - Wikipedia [en.wikipedia.org]
- 5. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. A simple method for preparation of D-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. npchem.co.th [npchem.co.th]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Rhamnose Monohydrate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Rhamnose monohydrate, a naturally occurring deoxy sugar, is a molecule of significant interest across various scientific disciplines, including microbiology, immunology, and dermatology. Its presence as a key structural component in the cell walls of many pathogenic bacteria, but not in humans, makes its biosynthetic pathway a compelling target for novel antimicrobial agents. Furthermore, emerging research has highlighted its potential in modulating immune responses and in cosmetic applications as an anti-aging agent. This technical guide provides an in-depth overview of the core physicochemical properties of L-rhamnose monohydrate, detailed experimental protocols for its analysis and application, and a review of its role in key biological pathways.
Core Physicochemical Data
L-Rhamnose monohydrate is the hydrated form of 6-deoxy-L-mannose. Its fundamental properties are summarized below.
| Property | Value | Citations |
| CAS Number | 10030-85-0 | [1][2][3][4][5] |
| 6155-35-7 | [1][6] | |
| Molecular Formula | C₆H₁₄O₆ (or C₆H₁₂O₅·H₂O) | [1][2][6] |
| Molecular Weight | 182.17 g/mol | [1][2][5][7] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 91-93 °C | [8] |
Key Biological Pathways and Mechanisms of Action
L-rhamnose is involved in several critical biological processes, from microbial cell wall synthesis to the modulation of the human immune system and skin aging.
Bacterial L-Rhamnose Biosynthesis (Rml Pathway)
L-rhamnose is an essential component of the cell wall in many Gram-positive and Gram-negative bacteria, including pathogenic species like Streptococcus mutans and Mycobacterium tuberculosis.[7][8] The biosynthesis of its activated form, dTDP-L-rhamnose, proceeds via a four-step enzymatic pathway, which is absent in mammals, making it an attractive target for antimicrobial drug development.[1][7][8][9] The pathway begins with glucose-1-phosphate.[7]
Eukaryotic L-Rhamnose Biosynthesis (UDP Pathway)
In plants and some fungi, L-rhamnose biosynthesis starts from UDP-α-D-glucose.[5][6] This pathway involves an initial dehydration step followed by a combined epimerization and reduction step, which in some plants like Arabidopsis thaliana is catalyzed by a single fusion protein (RHM).[5]
Mechanism in Skin Anti-Aging
Rhamnose has demonstrated significant potential as an anti-aging agent in dermatological applications.[2][3] Its mechanism involves stimulating fibroblasts in the papillary dermis, a key area affected by skin aging.[2][3] This leads to increased production of essential extracellular matrix components and inhibition of degradative enzymes.
Immunomodulation and Vaccine Development
A fascinating application of rhamnose is in enhancing vaccine efficacy. Humans possess natural anti-rhamnose antibodies in their serum.[10][11][12] By conjugating rhamnose to a vaccine antigen, these pre-existing antibodies can be recruited. This complex is then more efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells, via Fc receptors, leading to a more robust immune response.[10][11][13]
Experimental Protocols
This section provides detailed methodologies for key experiments involving rhamnose monohydrate.
Quantification of Rhamnose by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of rhamnose in various samples, including fermentation broths and biological extracts.[14][15][16] The following protocol is a generalized procedure based on pre-column derivatization for UV detection.
| Step | Procedure | Parameters & Reagents |
| 1. Sample Preparation | Hydrolyze polysaccharide samples if necessary (e.g., using acid hydrolysis). Centrifuge to remove solids and filter through a 0.22 µm membrane. | Reagents: Sulfuric acid (for hydrolysis), centrifuge, 0.22 µm PES syringe filter. |
| 2. Derivatization | To an aliquot of the sample/standard, add 1-phenyl-3-methyl-5-pyrazolone (PMP) solution and sodium hydroxide. Incubate at 70°C. Neutralize with hydrochloric acid. Extract with chloroform to remove excess PMP. | Reagents: PMP, NaOH, HCl, Chloroform. Incubation: 70°C for 30-60 min. |
| 3. HPLC Analysis | Inject the aqueous phase of the derivatized sample into the HPLC system. | Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[16] Mobile Phase: Gradient of phosphate-buffered saline (pH 6.7) and acetonitrile.[16] Flow Rate: 1.0 mL/min.[16] Detection: UV at 250 nm.[16] Column Temp: 30°C.[16] |
| 4. Quantification | Prepare a standard curve using known concentrations of this compound subjected to the same derivatization process. Calculate the concentration in the sample by comparing its peak area to the standard curve. | Standard: L-Rhamnose monohydrate (≥99% purity). |
In Vitro Skin Anti-Aging Assay
This protocol outlines an in vitro experiment to assess the anti-aging effects of rhamnose on human dermal fibroblasts, adapted from studies on reconstructed skin models.[2][17][18]
| Step | Procedure | Parameters & Reagents |
| 1. Cell Culture | Culture normal human dermal fibroblasts (NHDFs) in appropriate media. For aging models, cells can be stressed with agents like Advanced Glycation End-products (AGEs). | Cells: NHDFs. Media: DMEM with 10% FBS, antibiotics. Stressor (optional): AGE-BSA. |
| 2. Treatment | Seed NHDFs in culture plates. Once attached, replace the medium with fresh medium containing various concentrations of L-rhamnose monohydrate (e.g., 1-10 mM). Include a vehicle control. | Treatment: L-rhamnose monohydrate dissolved in media. Incubation: 24-72 hours. |
| 3. Collagen Production Assay | Collect the cell culture supernatant. Quantify procollagen type I using a commercially available ELISA kit according to the manufacturer's instructions. | Assay: Procollagen Type I C-Peptide (PIP) ELISA Kit. |
| 4. MMP/Elastase Inhibition Assay | Use commercially available fluorometric assay kits to measure the activity of matrix metalloproteinases (e.g., MMP-1) or elastase in the presence or absence of rhamnose. | Assay: MMP or Elastase activity assay kits. |
| 5. Data Analysis | Normalize collagen production to total protein content. Compare the results from rhamnose-treated cells to control cells using appropriate statistical tests (e.g., t-test or ANOVA). | Software: GraphPad Prism or similar. |
In Vitro T-Cell Proliferation Assay for Immunogenicity
This protocol is designed to test the hypothesis that rhamnose enhances antigen presentation, based on methods described for evaluating rhamnose-conjugated vaccines.[11][12]
| Step | Procedure | Parameters & Reagents |
| 1. Preparation of Cells | Isolate CD4+ T-cells from mice previously immunized with the target antigen (e.g., ovalbumin). Culture bone-marrow-derived dendritic cells (DCs) as antigen-presenting cells (APCs). | Animals: C57BL/6 mice. Reagents: CD4+ T-cell isolation kit, GM-CSF for DC culture. |
| 2. Antigen Uptake | Incubate DCs with the rhamnose-conjugated antigen (e.g., Rha-Ova) in the presence of either purified human anti-rhamnose antibodies or a control antibody solution (pass-through from affinity column). | Antigen: Rha-Ovalbumin. Antibodies: Affinity-purified human anti-Rha IgG. Incubation: 4-6 hours. |
| 3. Co-culture | Wash the DCs to remove excess antigen/antibody. Co-culture the antigen-pulsed DCs with the purified CD4+ T-cells from the immunized mice. | Cell Ratio: Typically 1 DC to 10 T-cells. Incubation: 72 hours. |
| 4. Proliferation Measurement | Measure T-cell proliferation using a standard method, such as [³H]-thymidine incorporation or a dye-based assay like CFSE. | Assay: [³H]-thymidine incorporation assay or CFSE proliferation kit. |
| 5. Data Analysis | Compare the level of T-cell proliferation induced by DCs pulsed with the rhamnose-antigen in the presence of anti-rhamnose antibodies versus the control antibody. | Analysis: Proliferation is typically measured in counts per minute (CPM) or by flow cytometry (for CFSE). |
Conclusion
L-Rhamnose monohydrate is a versatile monosaccharide with significant implications for drug development and scientific research. Its unique role in bacterial physiology presents a clear opportunity for the development of targeted antibiotics. Concurrently, its demonstrated ability to modulate immune responses and combat the signs of skin aging opens new avenues in vaccinology and cosmetology. The experimental frameworks provided herein offer a starting point for researchers and developers to further explore and harness the potential of this remarkable sugar.
References
- 1. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Potentially beneficial effects of rhamnose on skin ageing: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatography method for the characterization of rhamnolipid mixtures produced by pseudomonas aeruginosa UG2 on corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hesperidin, Hesperetin, Rutinose, and Rhamnose Act as Skin Anti-Aging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rhamnose Monohydrate in Bacterial Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Rhamnose monohydrate is a naturally occurring deoxy sugar found in plants and as a component of the cell wall in some bacteria.[1][2][3] In microbiology, it serves two primary purposes: as a carbon source for bacterial growth and differentiation, and more significantly, as an inducer for tightly controlled gene expression systems. The rhamnose-inducible system, particularly the rhaBAD promoter from Escherichia coli, is a powerful tool for regulating recombinant protein production.[4][5] This system offers several advantages, including low basal expression in the absence of rhamnose, tunable expression levels by varying the inducer concentration, and the use of a non-toxic, readily available inducer.[4][6]
These application notes provide detailed protocols for the use of rhamnose monohydrate in bacterial culture media for the purpose of inducing gene expression.
Principle of the Rhamnose-Inducible System
The most commonly utilized rhamnose-inducible system is based on the E. coli rhaBAD operon. The expression of genes cloned downstream of the rhaBAD promoter (PrhaBAD) is controlled by two regulatory proteins, RhaS and RhaR.[7] When L-rhamnose is available, it binds to the RhaR protein, which in turn activates the transcription of the rhaS gene. The RhaS protein, in the presence of L-rhamnose, then activates the PrhaBAD promoter, leading to the expression of the downstream gene of interest.[7] This system is also subject to catabolite repression by glucose; in the presence of glucose, the rhaBAD promoter is repressed, ensuring tight control over gene expression.[7][8] This allows for a "tunable" expression, where the level of protein production can be modulated by adjusting the concentration of L-rhamnose.[4][8]
Data Presentation: Rhamnose Concentration for Gene Induction
The optimal concentration of L-rhamnose for inducing gene expression can vary depending on the bacterial strain, the specific vector system, and the protein being expressed. It is often necessary to perform a titration experiment to determine the optimal inducer concentration. Below is a summary of typical rhamnose concentrations used for induction in E. coli.
| Vector System/Strain | Typical Rhamnose Concentration Range | Notes |
| General pRham Vectors | 0.05% to 1% (w/v) | Concentration can be adjusted to fine-tune expression levels.[7] |
| rhaBAD Promoter Systems | 25 µM to 4 mM | Titration within this range is recommended to find optimal expression.[4] |
| Lemo21(DE3) | 0.05 mM to 1 mM | Used to modulate T7 RNA polymerase levels for toxic protein expression.[9] |
| Auto-induction Media | 0.2% (w/v) L-rhamnose with 0.05-0.2% D-glucose | Glucose is consumed first, followed by rhamnose utilization for induction.[8] |
| Cyanobacteria (Synechocystis sp. PCC 6803) | 0.2 mg/mL to 1 mg/mL | Demonstrates a linear response in expression to increasing rhamnose concentration.[6] |
Experimental Protocols
Protocol 1: Preparation of L-Rhamnose Monohydrate Stock Solution (20% w/v)
Materials:
-
L-Rhamnose monohydrate (MW: 182.17 g/mol )
-
Nuclease-free water
-
Sterile conical tube or bottle
-
0.22 µm sterile filter
Methodology:
-
Weigh 20 g of L-Rhamnose monohydrate.
-
Add the L-Rhamnose monohydrate to a sterile container.
-
Add nuclease-free water to a final volume of 100 mL.
-
Mix thoroughly until the rhamnose is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Induction of Gene Expression with L-Rhamnose
Materials:
-
Bacterial culture harboring the rhamnose-inducible expression vector
-
Appropriate growth medium (e.g., LB, TB) with the required antibiotic
-
20% (w/v) sterile L-rhamnose stock solution
-
Incubator shaker
Methodology:
-
Inoculate a single colony of the recombinant bacterial strain into 5 mL of growth medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture into a larger volume of fresh medium (e.g., a 1:100 dilution).
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.8).[4][8]
-
Induce protein expression by adding the sterile L-rhamnose stock solution to the desired final concentration (e.g., 0.2% w/v).
-
Continue to incubate the culture for an additional 4-24 hours. The optimal induction time and temperature may need to be determined empirically, with lower temperatures (e.g., 16-30°C) often used to improve protein solubility.[8]
-
Harvest the cells by centrifugation for subsequent analysis.
Protocol 3: Optimization of L-Rhamnose Concentration for Induction
Materials:
-
Bacterial culture with the rhamnose-inducible expression vector
-
Growth medium and antibiotic
-
20% (w/v) sterile L-rhamnose stock solution
-
Multiple culture tubes or a multi-well plate
-
Incubator shaker
Methodology:
-
Grow a starter culture of the recombinant bacteria overnight as described in Protocol 2.
-
Prepare a series of culture tubes or wells, each containing the same volume of fresh growth medium.
-
Inoculate each tube/well with the overnight culture to the same starting OD600.
-
Grow the cultures to the mid-log phase (OD600 of 0.4-0.8).
-
Add different final concentrations of L-rhamnose to each culture (e.g., 0.001%, 0.01%, 0.05%, 0.1%, 0.2%, 0.5% w/v). Include a non-induced control (no rhamnose).
-
Incubate all cultures under the same conditions for a fixed period (e.g., 4 hours).
-
Harvest the cells from each culture.
-
Analyze the level of protein expression for each rhamnose concentration using SDS-PAGE and/or Western blotting to determine the optimal induction concentration.
Visualizations
Caption: Experimental workflow for rhamnose-inducible protein expression.
Caption: Simplified signaling pathway of the rhaBAD promoter system.
References
- 1. L -Rhamnose for microbiology, = 99.0 10030-85-0 [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. L(+) this compound 25G [chemscience.com]
- 4. atum.bio [atum.bio]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Part:BBa K914003 - parts.igem.org [parts.igem.org]
- 8. avidity.com [avidity.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhamnose Monohydrate as a Carbon Source for Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose, a 6-deoxy-L-mannose, is a naturally occurring monosaccharide found in plants and is a constituent of the cell walls of various bacteria.[1] As a fermentable carbon source, rhamnose monohydrate can be metabolized by a diverse range of microorganisms to yield valuable biochemicals. These products, including organic acids, biofuels, and biosurfactants, have significant applications across the food, pharmaceutical, and cosmetic industries.[1] This document provides detailed application notes, experimental protocols, and quantitative data for utilizing this compound in microbial fermentation processes.
Microbial Rhamnose Metabolism: An Overview
A variety of microorganisms, including species of Loigolactobacillus, Clostridium, Escherichia, and Pseudomonas, are capable of utilizing L-rhamnose as a carbon and energy source. The catabolism of L-rhamnose in bacteria typically proceeds through a phosphorylated pathway, initiated by L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase.[2] This pathway cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. DHAP enters the central glycolytic pathway, while the metabolic fate of L-lactaldehyde is a critical determinant of the final product profile and is often influenced by the aeration conditions.
Featured Microorganisms and Fermentation Products:
-
Loigolactobacillus coryniformis : An anaerobic bacterium that ferments rhamnose to produce a mixture of short-chain fatty acids, including propionate, lactate, acetate, and formate.[1][2]
-
Clostridium beijerinckii : A strict anaerobe capable of converting rhamnose into biofuels such as 1,2-propanediol, butanol, and isopropanol, alongside organic acids like propionic acid.[3][4]
-
Escherichia coli : A facultative anaerobe that can ferment rhamnose to 1,2-propanediol under both anaerobic and aerobic conditions.[5]
-
Pseudomonas aeruginosa : An aerobic bacterium that utilizes rhamnose in the biosynthesis of rhamnolipids, a class of potent biosurfactants.[6]
Experimental Protocols
Propionate Production via Anaerobic Fermentation of Rhamnose by Loigolactobacillus coryniformis
This protocol is designed for the production of propionate from L-rhamnose monohydrate using Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 in a controlled anaerobic environment.[1][2][7]
Objective: To produce propionate through the anaerobic fermentation of L-rhamnose.
Materials:
-
Loigolactobacillus coryniformis subsp. coryniformis DSM 20001
-
Yeast Extract Casitone (YC) Medium
-
L-Rhamnose monohydrate
-
D-Glucose
-
Anaerobic bioreactor equipped with pH and temperature control
-
Nitrogen gas for creating an anaerobic atmosphere
YC Medium Composition:
| Component | Concentration |
| Amicase | 10 g/L |
| L-cysteine | 0.5 g/L |
| NaHCO₃ | 4 g/L |
| Yeast Extract | 2.5 g/L |
| Mineral Solution | 300 mL/L |
| MEM Vitamin Solution (100x) | 1 mL/L |
| Hemin Solution (5%) | 20 µL/L |
| L-Rhamnose | 32 mM |
| D-Glucose | 2 mM |
Procedure:
-
Prepare and sterilize the YC medium.
-
Aseptically supplement the sterilized medium with sterile solutions of L-rhamnose and D-glucose to the final concentrations.
-
Inoculate the medium with a pre-culture of L. coryniformis grown under anaerobic conditions.
-
Establish and maintain the following fermentation parameters in the bioreactor:
-
Temperature: 30°C
-
pH: 6.5 (controlled with NaOH or HCl)
-
Atmosphere: Anaerobic (continuously sparged with nitrogen gas)
-
-
Conduct the fermentation for 72 hours.
-
Withdraw samples aseptically at regular intervals for the analysis of substrate consumption and product formation using High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) and Proton Nuclear Magnetic Resonance (¹H-NMR).
Biofuel Production from Rhamnose using Clostridium beijerinckii
This protocol outlines the fermentation of L-rhamnose by Clostridium beijerinckii DSM 6423 for the production of biofuels.[3][4][8]
Objective: To produce butanol, isopropanol, and 1,2-propanediol from L-rhamnose.
Materials:
-
Clostridium beijerinckii DSM 6423
-
Clostridial Growth Medium (e.g., CM2)
-
L-Rhamnose monohydrate
-
D-Glucose (for co-fermentation studies)
-
Anaerobic serum flasks or a bioreactor
Procedure:
-
Prepare the clostridial growth medium supplemented with L-rhamnose as the sole carbon source or in combination with D-glucose.
-
Inoculate with an actively growing pre-culture of C. beijerinckii.
-
Incubate under strictly anaerobic conditions at 35-37°C.
-
Monitor the progress of the fermentation by measuring gas production and periodically analyzing samples for sugar consumption and product formation via HPLC or Gas Chromatography (GC).
1,2-Propanediol Production by Escherichia coli
This protocol provides a framework for the fermentation of L-rhamnose to 1,2-propanediol by Escherichia coli under both anaerobic and aerobic conditions.[5][9][10]
Objective: To produce 1,2-propanediol from L-rhamnose.
Materials:
-
Escherichia coli K-12
-
M9 Minimal Medium
-
L-Rhamnose monohydrate
-
Bioreactor with capabilities for both aerobic and anaerobic operation
Procedure:
-
Prepare M9 minimal medium containing 10 g/L L-rhamnose as the sole carbon source.
-
Inoculate with an overnight culture of E. coli K-12.
-
For anaerobic fermentation:
-
Set the temperature to 37°C and control the pH at 7.0.
-
Maintain anaerobic conditions by sparging the culture with nitrogen gas.
-
-
For aerobic fermentation:
-
Set the temperature to 37°C and control the pH at 7.0.
-
Provide continuous aeration and agitation to ensure a dissolved oxygen level above 20% saturation.
-
-
Monitor cell density by measuring optical density at 600 nm (OD₆₀₀).
-
Analyze samples for rhamnose consumption and 1,2-propanediol concentration using HPLC.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of microbial fermentation using this compound as a carbon source.
Table 1: Fermentation of L-Rhamnose by Loigolactobacillus coryniformis DSM 20001 [1][2][7]
| Parameter | Value |
| Initial L-Rhamnose | 32 mM |
| Fermentation Duration | 72 hours |
| Product Concentrations | |
| Propionate | up to 16 mM |
| Lactate | 26 mM |
| Acetate | 4 mM |
| Formate | 2 mM |
Table 2: Fermentation of L-Rhamnose by Clostridium beijerinckii DSM 6423 [3][4][8]
| Carbon Source(s) | Fermentation Products | Final Concentration |
| L-Rhamnose | 1,2-Propanediol, Propionic acid, n-Propanol, Acetic acid, Butyric acid | Data not specified |
| D-Glucose & L-Rhamnose | 1,2-Propanediol | 78.4 mM |
| Butanol | 59.4 mM | |
| Isopropanol | 31.9 mM |
Table 3: Fermentation of L-Rhamnose by Escherichia coli K-12 [5]
| Fermentation Condition | Primary Product | Molar Yield (mol product/mol rhamnose) | Specific Growth Rate (h⁻¹) |
| Anaerobic | 1,2-Propanediol | ~0.9 | ~0.21 |
| Aerobic | 1,2-Propanediol | Not specified | Not specified |
Visualizations of Pathways and Workflows
Diagram 1: Bacterial L-Rhamnose Phosphorylated Catabolic Pathway
Caption: L-Rhamnose catabolism in bacteria.
Diagram 2: General Experimental Workflow for Rhamnose Fermentation
Caption: Workflow for rhamnose fermentation.
Analytical Methodologies
Accurate quantification of substrates and products is crucial for process monitoring and optimization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying non-volatile compounds such as rhamnose, organic acids (propionate, lactate, acetate), and alcohols (1,2-propanediol, butanol). A system equipped with an Aminex HPX-87H column and a Refractive Index (RI) detector is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the identification and quantification of volatile fermentation products, including alcohols and esters. Derivatization may be necessary for some analytes to improve volatility and detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides a powerful tool for identifying and quantifying a wide range of metabolites in the fermentation broth with minimal sample preparation.
Concluding Remarks
This compound stands out as a valuable and versatile carbon source for the microbial production of a spectrum of high-value chemicals. The success of these fermentation processes hinges on the selection of the appropriate microbial catalyst and the precise control of key process parameters. The methodologies and data compiled in these application notes offer a robust starting point for researchers aiming to harness the potential of rhamnose in biotechnological applications.
References
- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhamnose-Inducible Gene Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-rhamnose-inducible expression system is a powerful tool for regulating heterologous gene expression in Escherichia coli. This system offers tight regulation, tunability, and high-level protein production, making it particularly suitable for the expression of toxic proteins.[1][2] The expression is controlled by the rhaBAD promoter (PrhaBAD), which is naturally involved in the L-rhamnose catabolism pathway in E. coli.[3][4] This system is characterized by low basal expression in the absence of L-rhamnose and a titratable response to varying concentrations of the inducer, allowing for precise control over the level of protein expression.[5][6] Unlike IPTG-inducible systems where induction can be an all-or-none phenomenon in a cell population, the rhamnose system allows for modulating expression levels within each cell.[5]
Mechanism of Rhamnose-Inducible Gene Expression
The regulation of the rhaBAD promoter is a well-characterized cascade involving two transcriptional activators, RhaR and RhaS.[7][8] In the presence of L-rhamnose, RhaR activates the transcription of the rhaSR operon, leading to the production of both RhaR and RhaS proteins.[2][4] The RhaS protein, in complex with L-rhamnose, then binds to the rhaBAD promoter, recruiting RNA polymerase and initiating the transcription of the downstream gene of interest.[8][9] The system is also subject to catabolite repression by glucose, which provides an additional layer of control.[2][6]
Quantitative Data Summary
The expression level in the rhamnose-inducible system can be fine-tuned by varying the concentration of L-rhamnose monohydrate, the induction time, and the growth temperature. The following table summarizes typical induction parameters and their expected outcomes based on literature data.
| Parameter | Range | Typical Value(s) | Expected Outcome & Notes |
| L-Rhamnose Concentration | 25 µM - 4 mM[5] | 0.05% - 1% (w/v)[4] | Higher concentrations generally lead to higher expression levels. Titration is recommended to optimize for protein solubility and yield.[5][6] |
| Induction Time | 4 - 24 hours | 4 - 8 hours[5][6] | Optimal time depends on the protein of interest and growth temperature. Time-course experiments are advised to determine the peak of expression. |
| Growth Temperature | 16°C - 37°C[6] | 30°C or 37°C | Lower temperatures (16-30°C) may enhance the solubility of the expressed protein, though this may require longer induction times (up to 24 hours).[6] |
| Optical Density (OD600) at Induction | 0.4 - 0.8[5][6] | 0.6 | Induction during the mid-log phase of growth is generally recommended for optimal results.[5] |
Experimental Protocols
General Workflow
The overall experimental workflow for rhamnose-inducible gene expression in E. coli involves several key steps, from initial cell culture to the analysis of the final protein product.
Detailed Protocol
This protocol provides a step-by-step guide for inducing gene expression using L-rhamnose monohydrate in E. coli.
Materials:
-
E. coli strain carrying the rhamnose-inducible expression vector with the gene of interest.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic for plasmid selection.
-
L-rhamnose monohydrate stock solution (e.g., 20% w/v in sterile water, filter-sterilized).
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Overnight Culture Preparation:
-
Inoculate a single colony of the E. coli strain into 5-10 mL of LB broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Sub-culturing and Growth:
-
The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selective antibiotic.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (0.6-0.8).[5]
-
-
Induction:
-
Post-Induction Incubation:
-
Cell Harvesting:
-
After the induction period, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -20°C or -80°C for later analysis.
-
-
Analysis of Protein Expression:
-
To analyze the expression of the target protein, the cell pellet can be lysed, and the total protein can be analyzed by SDS-PAGE.
-
Further purification and functional assays can be performed as required.
-
Auto-induction Protocol
An alternative to the standard induction protocol is auto-induction, where glucose and rhamnose are added to the media at the beginning of the culture. The E. coli will first metabolize the glucose, which represses the rhaBAD promoter.[6] Once the glucose is depleted, the cells will start to metabolize the rhamnose, leading to the induction of gene expression.[6]
Auto-induction Media Preparation (per liter):
-
LB Broth: 1 L
-
Kanamycin (or other selective antibiotic): to the final desired concentration
-
D-glucose: 0.15% (w/v)
-
L-rhamnose: 0.2% (w/v)
Procedure:
-
Inoculate a single colony or a 1:100 dilution of an overnight culture into the auto-induction media.
-
Incubate at 37°C with shaking until the culture reaches late-log phase (OD600 of 0.8 in LB), or overnight (up to 24 hours) at reduced temperatures (16-30°C).[6]
-
Harvest the cells as described in the standard protocol.
Conclusion
The rhamnose-inducible expression system in E. coli provides a robust and finely-tunable method for recombinant protein production. Its tight regulation and dose-dependent response to L-rhamnose make it an excellent choice for a wide range of applications, from basic research to industrial-scale protein manufacturing, especially for proteins that may be toxic to the host cell. Optimization of induction parameters is crucial for maximizing the yield and solubility of the target protein.
References
- 1. amidbiosciences.com [amidbiosciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. AU2003288189B2 - L-rhamnose-inducible expression systems - Google Patents [patents.google.com]
- 4. Part:BBa K914003 - parts.igem.org [parts.igem.org]
- 5. atum.bio [atum.bio]
- 6. avidity.com [avidity.com]
- 7. Frontiers | The l-rhamnose-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
Rhamnose Monohydrate: A Versatile Starting Material for Flavor Synthesis
Application Note
Introduction
Rhamnose monohydrate, a naturally occurring deoxy sugar, serves as a crucial precursor in the synthesis of a variety of high-value flavor compounds.[1][2][3] Its unique structure, particularly the presence of a methyl group at the C-6 position, makes it an ideal starting material for producing desirable aroma molecules, most notably furanones and pyrazines, which are key components in fruit, caramel, and roasted flavor profiles. This document outlines the application of this compound in flavor synthesis, with a focus on the Maillard reaction and thermal degradation pathways. Detailed experimental protocols and quantitative data are provided to guide researchers and professionals in the food and fragrance industries.
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a primary route for generating flavor compounds from rhamnose.[4][5][6] Additionally, the thermal degradation of rhamnose itself can lead to the formation of valuable aroma molecules.[6] A prominent example is the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, which imparts a sweet, caramel-like, fruity aroma characteristic of pineapple and strawberry.[7][8][9][10] Rhamnose is considered an excellent precursor for HDMF, with yields exceeding 40 mol% under optimized conditions.[11][12][13]
Key Flavor Compounds from this compound
The thermal reaction of rhamnose, particularly in the presence of amino compounds, yields a complex mixture of volatile and semi-volatile flavor compounds. The most significant of these is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). Other important flavor molecules derived from rhamnose include various furanones, pyrroles, and pyrazines, which contribute to a wide spectrum of aromas, from sweet and fruity to roasted and savory.
Factors Influencing Flavor Formation
The generation of specific flavor compounds from rhamnose is highly dependent on several critical reaction parameters. Understanding and controlling these factors is essential for maximizing the yield of desired aromas and achieving a consistent flavor profile. The key parameters include:
-
Temperature and Time: Higher temperatures generally accelerate the Maillard reaction and thermal degradation, but excessive heat can lead to the formation of undesirable burnt notes.[14]
-
pH: The pH of the reaction medium significantly influences the reaction pathways and the types of flavor compounds formed.[11][12][13]
-
Presence of Amino Acids: The type and concentration of amino acids (e.g., lysine, proline) play a crucial role in the Maillard reaction, leading to the formation of specific nitrogen-containing heterocyclic compounds like pyrroles and pyrazines.[11][12][13][15]
-
Phosphate Concentration: Phosphate ions have been shown to significantly enhance the formation of HDMF from rhamnose, acting as a catalyst.[11][12][13][14]
-
Water Activity: The amount of available water affects reaction rates and the stability of intermediates.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) from rhamnose, highlighting the impact of different reaction parameters on the yield.
Table 1: Influence of Reaction Parameters on HDMF Yield
| Rhamnose Concentration (mol/L) | Amino Acid | Rhamnose/Amino Acid Ratio (mol/mol) | pH | Phosphate Concentration (mol/kg) | Temperature (°C) | Time (min) | HDMF Yield (mol%) | Reference |
| 0.1 | Proline | 1:1 | 6.3 | Not specified | 152.5 | 30 | ~7 | |
| Varied | Lysine | Varied | Varied | Varied | 120 | Varied | 2 - 41 |
Table 2: Critical Reaction Parameters for HDMF Formation from Rhamnose
| Parameter | Observation | Impact on HDMF Yield | Reference |
| Phosphate Concentration | The most important factor influencing HDMF formation. | Significantly increases yield. | [11][12][13][14] |
| Precursor Concentration | Higher concentrations of rhamnose and amino acids affect kinetics. | Influential on yield. | [11][12][13] |
| pH | Affects reaction pathways and kinetics. | Significant impact on yield. | [11][12][13] |
| Temperature | Higher temperatures increase reaction rates. | Strong influence on yield. | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key flavor compounds from this compound.
Protocol 1: Synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) via Maillard Reaction with Lysine
This protocol is based on the study of the formation of HDMF in aqueous model systems.[11][12][13]
Materials:
-
L-Rhamnose monohydrate
-
L-Lysine hydrochloride
-
Phosphate buffer solution (concentration to be varied)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Equipment:
-
Reaction vessels (e.g., pressure-resistant glass tubes)
-
Heating system with precise temperature control (e.g., oil bath, heating block)
-
pH meter
-
Analytical balance
-
High-Performance Anion Exchange Chromatography (HPAEC) system for rhamnose degradation analysis
-
Solid Phase Extraction (SPE) cartridges
-
Gas Chromatography-Mass Spectrometry (GC/MS) system for HDMF analysis
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare aqueous solutions of L-rhamnose monohydrate and L-lysine hydrochloride at desired concentrations.
-
In a reaction vessel, combine the rhamnose and lysine solutions to achieve the desired molar ratio.
-
Add the phosphate buffer to the desired concentration.
-
Adjust the pH of the final mixture to the target value using hydrochloric acid or sodium hydroxide.
-
-
Reaction:
-
Seal the reaction vessels tightly.
-
Place the vessels in the preheated heating system at the desired reaction temperature (e.g., 120°C).
-
Maintain the reaction for the specified duration, taking samples at different time points if studying kinetics.
-
-
Sample Analysis:
-
Rhamnose Degradation: Analyze the degradation of rhamnose using HPAEC.
-
HDMF Formation:
-
Perform Solid Phase Extraction (SPE) to isolate the flavor compounds from the reaction mixture.
-
Analyze the extracted compounds using GC/MS to identify and quantify HDMF.
-
-
Protocol 2: Synthesis of Volatile Flavor Compounds via Maillard Reaction with Ethylamine
This protocol is adapted from a study on the Maillard reaction of L-rhamnose and ethylamine.[16]
Materials:
-
L-Rhamnose (5 g)
-
Ethylamine (2 g, 70% aqueous solution)
-
Acetic acid (2.5 g)
-
Water (10 ml)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium chloride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Preparative Gas Chromatograph (Prep-GC)
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve L-rhamnose in water in a round-bottom flask.
-
Add acetic acid to the solution.
-
Add the ethylamine solution. The initial pH should be approximately 6.0.
-
-
Reaction:
-
Heat the mixture in a boiling water bath for 1 hour.
-
-
Extraction:
-
Cool the brownish-black reaction mixture.
-
Extract the products four times with ethyl acetate.
-
Combine the ethyl acetate extracts.
-
Wash the combined extracts twice with a saturated sodium chloride aqueous solution.
-
Dry the extract over anhydrous sodium sulfate and filter.
-
-
Isolation and Analysis:
-
Evaporate the solvent from the filtrate under vacuum to obtain a concentrate.
-
Subject the concentrate to preparative gas chromatography to isolate and identify the volatile flavor compounds, such as 1-ethyl-5-methylpyrrole-2-aldehyde and 2,5-dimethyl-4-hydroxy-3(2H)-furanone.
-
Visualizations
Diagram 1: Maillard Reaction Pathway for HDMF Formation from Rhamnose
Caption: Maillard reaction pathway for HDMF synthesis.
Diagram 2: Experimental Workflow for Flavor Synthesis and Analysis
Caption: Workflow for flavor synthesis and analysis.
References
- 1. scbiochem.en.made-in-china.com [scbiochem.en.made-in-china.com]
- 2. L-(+)-Rhamnose monohydraté, 99 % 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. fcad.com [fcad.com]
- 9. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhamnose Monohydrate Concentration for Bacterial Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using L-Rhamnose monohydrate for inducing bacterial gene expression.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of rhamnose monohydrate concentration for bacterial growth and protein expression in a question-and-answer format.
Q1: I am not seeing any induction of my target protein after adding rhamnose. What could be the issue?
A1: Several factors could contribute to a lack of induction:
-
Incorrect Rhamnose Concentration: The optimal rhamnose concentration is strain and protein-dependent. You may be using a concentration that is too low to activate the induction system effectively.
-
Problem with the Expression System:
-
Ensure your bacterial strain contains the necessary regulatory components (e.g., rhaR and rhaS genes) for the rhamnose-inducible promoter. Some common lab strains might lack these.
-
Verify the integrity of your expression vector and the correct insertion of your gene of interest downstream of the rhamnose promoter.
-
-
Catabolite Repression: If your growth medium contains glucose, it can repress the rhamnose promoter, even in the presence of rhamnose. It is advisable to use a glucose-free medium or to ensure glucose is depleted before induction.[1][2]
-
Sub-optimal Growth Phase at Induction: Induction is often most effective during the mid-logarithmic growth phase (OD600 of ~0.4-0.6). Inducing too early or too late can impact protein expression levels.
Q2: My bacterial culture's growth is severely inhibited, or the cells are lysing after adding rhamnose. What is happening?
A2: This is a common issue, often referred to as "leaky expression" or toxicity from the expressed protein.
-
High Basal Expression: The rhamnose promoter system is known for its tight regulation, but some basal (leaky) expression can still occur, especially with high-copy number plasmids.[3] If your protein is toxic to the host cells, even low levels of leaky expression can inhibit growth.
-
Toxicity of the Recombinant Protein: High-level expression of a foreign protein can be metabolically burdensome or directly toxic to the host, leading to growth arrest or cell death.
-
Rhamnose Concentration is Too High: An excessively high concentration of rhamnose can lead to an overwhelming level of protein expression, stressing the cellular machinery.
To troubleshoot this, you can:
-
Titrate the Rhamnose Concentration: Start with a lower concentration of rhamnose and perform a dose-response experiment to find a balance between protein yield and cell health.
-
Add Glucose to the Medium: The presence of glucose can help to further repress the rhamnose promoter, reducing leaky expression. A common strategy is to grow the culture in a medium containing a small amount of glucose, which is consumed before induction with rhamnose.
-
Lower the Growth Temperature: Reducing the temperature (e.g., from 37°C to 16-30°C) after induction can slow down protein production, which may improve the folding and solubility of the target protein and reduce its toxicity.
-
Use a Lower Copy Number Plasmid: If leaky expression is a persistent issue, consider cloning your gene of interest into a lower copy number vector.
Q3: The yield of my recombinant protein is very low, even after trying different rhamnose concentrations. How can I improve it?
A3: Low protein yield can be due to a variety of factors:
-
Sub-optimal Induction Conditions:
-
Inducer Concentration: You may not have found the optimal rhamnose concentration yet. A thorough titration is recommended.
-
Induction Time: The optimal induction time can vary depending on the protein. Perform a time-course experiment (e.g., collecting samples at 2, 4, 6, 8, and 24 hours post-induction) to determine the point of maximum protein accumulation.
-
-
Protein Insolubility: The expressed protein may be forming insoluble inclusion bodies. You can check for this by analyzing both the soluble and insoluble fractions of your cell lysate via SDS-PAGE. To improve solubility, try lowering the induction temperature, co-expressing chaperones, or using a different expression strain.
-
Codon Usage: If the gene you are expressing contains codons that are rare in your bacterial host, this can limit the rate of translation. Consider using a host strain engineered to express rare tRNAs or optimizing the codon usage of your gene.
-
Proteolysis: The host cell's proteases may be degrading your target protein. Using protease-deficient strains can help to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for optimizing this compound?
A1: A good starting point for optimization is to test a range of concentrations. For E. coli, concentrations between 0.05 mM and 2 mM are often used. Alternatively, concentrations are sometimes expressed as a percentage (w/v), with a common starting range being 0.05% to 0.2%. It is crucial to perform a titration to determine the optimal concentration for your specific protein and bacterial strain.
Q2: How does the rhamnose-inducible system work?
A2: The rhamnose-inducible system in E. coli is primarily regulated by two transcriptional activator proteins, RhaR and RhaS. In the presence of L-rhamnose, RhaR activates the transcription of both the rhaR and rhaS genes. The RhaS protein, in complex with rhamnose, then activates the rhaPBAD promoter, which drives the expression of the downstream gene of interest.[4][5][6] This cascade mechanism contributes to the tight regulation of the system.
Q3: Can I use glucose in my culture medium when using the rhamnose induction system?
A3: Yes, and it can be beneficial. The rhamnose promoter is subject to catabolite repression by glucose.[1][2] This means that in the presence of glucose, the expression from the rhamnose promoter is repressed. This property can be exploited to minimize leaky expression before induction. A common strategy is to include a low concentration of glucose in the initial growth medium. Once the glucose is consumed by the bacteria, the repression is lifted, and you can then add rhamnose to induce expression of your target gene.
Q4: How does the rhamnose-inducible system compare to the more common IPTG-inducible lac system?
A4: Both systems are widely used for recombinant protein expression, but they have some key differences:
-
Regulation: The rhamnose system is often considered to have tighter regulation and lower basal expression levels compared to the lac system, which can be advantageous when expressing toxic proteins.[7][8]
-
Inducer: L-rhamnose is a natural sugar that can be metabolized by the cell, whereas IPTG is a gratuitous inducer that is not metabolized and can be toxic to cells at high concentrations.
-
Tunability: The rhamnose system can allow for more fine-tuned, dose-dependent control over expression levels, acting more like a "rheostat," whereas the lac system can sometimes exhibit more of an "on/off" or binary induction pattern.[8]
Data Presentation
Table 1: this compound Concentration Ranges for Protein Expression in E. coli
| Concentration (mM) | Concentration (% w/v) | Bacterial Strain | Notes |
| 0.05 - 1.0 | ~0.0009 - 0.018 | Lemo21(DE3) | Used to tune the expression of T7 lysozyme to modulate T7 RNA polymerase activity.[9] |
| 4 | ~0.073 | BL21 (DE3) | Used for the expression of the MPT64 protein.[10] |
| Not specified | 0.001 - 0.2 | DH5α | Characterization of promoter repression.[7] |
| Not specified | 0.2 | AVB100, AVB101 | General protocol for protein expression.[11] |
| Not specified | 0.05 - 1.0 | BL21 | Characterization of a rhamnose-inducible reporter strain.[1] |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Protein Expression
Objective: To determine the optimal concentration of L-Rhamnose monohydrate for inducing the expression of a target protein in E. coli.
Materials:
-
E. coli strain harboring the rhamnose-inducible expression vector with the gene of interest.
-
Luria-Bertani (LB) medium (or other suitable growth medium) without glucose.
-
Appropriate antibiotic for plasmid selection.
-
Sterile 20% (w/v) L-Rhamnose monohydrate stock solution.
-
Incubator shaker.
-
Spectrophotometer.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli strain.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into several smaller, equal volumes (e.g., 5 mL) in sterile culture tubes.
-
To each tube, add a different final concentration of L-Rhamnose. A good starting range is 0 µM (uninduced control), 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.
-
Continue to incubate the cultures under the same conditions for a set period (e.g., 4 hours).
-
After the induction period, measure the final OD600 of each culture.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellets in a lysis buffer and prepare whole-cell lysates.
-
Analyze the protein expression levels in each sample by SDS-PAGE followed by Coomassie blue staining or Western blotting.
-
Compare the protein expression levels across the different rhamnose concentrations to determine the optimal concentration that gives the highest yield without significant growth inhibition.
Protocol 2: Time-Course Experiment for Determining Optimal Induction Duration
Objective: To determine the optimal duration of induction with L-Rhamnose for maximal accumulation of the target protein.
Materials:
-
Same as Protocol 1.
-
Optimal L-Rhamnose concentration determined from Protocol 1.
Methodology:
-
Follow steps 1-4 from Protocol 1 to grow a 50 mL culture to the mid-log phase.
-
Induce the entire culture with the predetermined optimal concentration of L-Rhamnose.
-
Immediately after adding the inducer, take a 1 mL aliquot of the culture (this will be your 0-hour time point).
-
Continue to incubate the culture. At regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), take another 1 mL aliquot.
-
For each aliquot, measure the OD600 and then harvest the cells by centrifugation.
-
Store the cell pellets at -20°C or proceed directly to lysis.
-
After collecting all the time-point samples, lyse the cells and prepare whole-cell lysates.
-
Analyze the protein expression levels for each time point by SDS-PAGE.
-
Determine the time point at which the accumulation of the target protein is highest.
Mandatory Visualization
Caption: Rhamnose-inducible gene expression pathway in E. coli.
Caption: Workflow for optimizing rhamnose induction conditions.
References
- 1. Part:BBa K914003 - parts.igem.org [parts.igem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 7. Tunable recombinant protein expression in E. coli: promoter systems and genetic constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-time monitoring of rhamnose induction effect on the expression of mpt64 gene fused with pelB signal peptide in Escherichia coli BL21 (DE3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avidity.com [avidity.com]
Common impurities in reagent-grade Rhamnose monohydrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reagent-grade L-Rhamnose monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reagent-grade L-Rhamnose monohydrate?
A1: Reagent-grade L-Rhamnose monohydrate is typically of high purity, often exceeding 99%. However, several types of impurities can be present, which may impact sensitive experimental outcomes. These are broadly categorized as:
-
Water: As a monohydrate, L-Rhamnose contains one molecule of water per molecule of rhamnose. The water content is typically specified in the certificate of analysis.[1]
-
Other Sugars: Depending on the manufacturing process, particularly if derived from natural sources, other monosaccharides may be present as impurities. Common sugar impurities include D-glucose and D-xylose.[2]
-
Heavy Metals: Trace amounts of heavy metals may be present, originating from raw materials or the manufacturing process. Regulatory bodies set strict limits for heavy metals like lead (Pb), arsenic (As), cadmium (Cd), and mercury (Hg) in food and pharmaceutical-grade sugars.[3][4]
-
Residual Solvents: Organic solvents used during purification and crystallization may remain in trace amounts. The ICH Q3C guideline provides a framework for acceptable limits of residual solvents in pharmaceutical products.
-
Particulates: Insoluble matter may be present and can typically be removed by filtration.
Q2: How can I determine the purity of my L-Rhamnose monohydrate?
A2: The purity of L-Rhamnose monohydrate is typically stated on the Certificate of Analysis (CoA) provided by the supplier. The most common methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Refractive Index (RI) detector is a standard method for quantifying the main component and detecting other sugar impurities.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is often used for identification and to confirm the characteristic functional groups of L-Rhamnose monohydrate.
-
Karl Fischer Titration: This method is specifically used to determine the water content.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques are used to quantify trace levels of heavy metals.
Q3: What are the typical specifications for reagent-grade L-Rhamnose monohydrate?
A3: Specifications can vary slightly between suppliers, but typical values are summarized in the table below. Always refer to the supplier-specific Certificate of Analysis for lot-specific values.
| Parameter | Typical Specification |
| Assay (Purity) | ≥99% (by HPLC) |
| Appearance | White to off-white crystalline powder |
| Water Content (Karl Fischer) | 9.0% - 11.0% |
| Specific Optical Rotation | [α]D²⁰ +8.0° to +9.0° (c=5 in H₂O, after 24h) |
| Heavy Metals (as Pb) | ≤5 ppm |
| Arsenic (As) | ≤1 ppm |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using L-Rhamnose monohydrate.
Issue 1: Inconsistent or Unexpected Results in Cell Culture or Fermentation Studies
-
Question: My experiment, which uses L-Rhamnose as a specific carbon source, is showing unexpected growth or metabolic activity. Could impurities be the cause?
-
Answer: Yes, impurities can lead to erroneous results.
-
Other Sugars: If your organism can metabolize other sugars like glucose more readily than rhamnose, even small amounts of glucose impurity can lead to initial rapid growth that is not attributable to rhamnose metabolism. This can affect kinetic studies and yield calculations.
-
Heavy Metals: Certain heavy metals can be toxic to microorganisms or interfere with enzymatic activity, leading to inhibited growth or altered metabolic pathways.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell culture results.
Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
-
Question: I am using L-Rhamnose as a standard for HPLC analysis, but I am observing peak tailing, fronting, or extra peaks. What could be the issue?
-
Answer: Several factors can contribute to poor chromatography.
-
Co-eluting Impurities: Other sugars or contaminants in the rhamnose standard can appear as separate, unresolved, or shouldering peaks.
-
Sample Solvent Incompatibility: Dissolving the rhamnose standard in a solvent stronger than the mobile phase can cause peak distortion.[6]
-
Column Contamination: Buildup of contaminants on the column from previous injections can lead to peak tailing and ghost peaks.
-
Mobile Phase Issues: Incorrectly prepared or degraded mobile phase can affect peak shape and retention time.
-
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: Dissolve the L-Rhamnose monohydrate in the mobile phase.
-
Check for Other Sugars: If extra peaks are observed, they may be other sugar impurities.
-
Column Wash: Flush the column with a strong solvent to remove any contaminants.
-
Mobile Phase Preparation: Prepare a fresh batch of mobile phase, ensuring all components are fully dissolved and the solution is degassed.
-
Inject a Blank: Run a blank injection (mobile phase only) to check for ghost peaks originating from the system or mobile phase.
-
Issue 3: Inaccurate Protein Quantification using Bradford Assay in the Presence of Rhamnose
-
Question: My protein concentration measurements using the Bradford assay are inconsistent in samples containing L-Rhamnose. Is this expected?
-
Answer: Yes, the presence of sugars can interfere with the Bradford protein assay, leading to an overestimation of the protein concentration.[7][8] Sugars can interact with the Coomassie dye, causing a color change that is independent of protein presence.
-
Mitigation Strategies:
-
Protein Precipitation: Precipitate the protein from the sample to separate it from the rhamnose before performing the assay.
-
Use a Different Assay: Consider using a protein quantification assay that is less susceptible to interference from sugars, such as the Bicinchoninic Acid (BCA) assay, though it's important to check for its compatibility with other sample components.
-
Blank Correction: Use a blank that contains the same concentration of L-Rhamnose as the samples to correct for the interference.
-
Experimental Protocols
Protocol 1: Identification and Quantification of Sugar Impurities by HPLC-RI
This protocol outlines a method for detecting and quantifying other sugar impurities in L-Rhamnose monohydrate.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Carbohydrate analysis column (e.g., Amino or Ligand-exchange column).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
L-Rhamnose monohydrate sample
-
Standards for potential sugar impurities (e.g., D-glucose, D-xylose)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare individual stock solutions of L-Rhamnose, D-glucose, and D-xylose in the mobile phase (e.g., 10 mg/mL). Create a mixed standard solution containing all three sugars at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the L-Rhamnose monohydrate sample in the mobile phase to a final concentration of approximately 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
RI Detector Temperature: 35 °C
-
-
Analysis:
-
Inject the mixed standard to determine the retention times of each sugar.
-
Inject the L-Rhamnose sample.
-
Identify any impurity peaks by comparing their retention times to those of the standards.
-
Quantify the impurities by comparing their peak areas to the peak areas of the standards.
-
-
Protocol 2: Purification of L-Rhamnose Monohydrate by Recrystallization
This protocol can be used to increase the purity of reagent-grade L-Rhamnose monohydrate.
-
Materials:
-
L-Rhamnose monohydrate
-
Ethanol (95%)
-
Ultrapure water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the L-Rhamnose monohydrate in a minimal amount of hot ultrapure water (e.g., near boiling) with stirring until the solution is just saturated.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add 95% ethanol to the hot rhamnose solution with continuous stirring until the solution becomes slightly turbid. This indicates the point of supersaturation.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the solution during this time. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Purification Workflow Diagram:
Caption: Workflow for the recrystallization of L-Rhamnose monohydrate.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. EP0273076A1 - Process for preparing L-rhamnose - Google Patents [patents.google.com]
- 3. Heavy Metals in Foods and Beverages: Global Situation, Health Risks and Reduction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fssai.gov.in [fssai.gov.in]
- 5. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dehydration of Rhamnose monohydrate during storage and experiments.
Welcome to the Technical Support Center for Rhamnose Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and experimental use of this compound, with a specific focus on preventing and troubleshooting dehydration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for L-Rhamnose Monohydrate to prevent dehydration?
A1: L-Rhamnose monohydrate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent the loss of its water of hydration.[1] While room temperature is generally acceptable, maintaining a controlled environment is crucial for long-term stability.[2][3]
Q2: At what temperature does L-Rhamnose Monohydrate begin to dehydrate?
A2: The dehydration of L-Rhamnose monohydrate typically begins at approximately 100°C.[4][5] Studies have shown that under vacuum conditions, complete dehydration can occur within 6 minutes of continuous heating at 100°C.[4][5]
Q3: How does the dehydration of L-Rhamnose Monohydrate affect its use in experiments?
A3: For solution-based applications, the use of L-Rhamnose monohydrate is often interchangeable with the anhydrous form, as the water of hydration becomes part of the solvent.[6] However, it is crucial to account for the mass of the water molecule when preparing solutions of a specific molarity. For solid-state applications or when precise weight measurements are critical, unintended dehydration can lead to significant errors in concentration and inconsistencies in experimental results.
Q4: Can I use L-Rhamnose Monohydrate that has been inadvertently dehydrated?
A4: If the material has been dehydrated, it is no longer L-Rhamnose monohydrate but has converted to the anhydrous form. For applications where the anhydrous form is acceptable, it can still be used, provided you account for the change in molecular weight. However, for experiments requiring the hydrated crystal structure, the dehydrated material should not be used.
Q5: How can I determine the water content of my L-Rhamnose Monohydrate sample?
A5: The water content can be accurately determined using analytical techniques such as Karl Fischer titration, Thermogravimetric Analysis (TGA), or Differential Scanning Calorimetry (DSC).[4] Karl Fischer titration is a specific method for water determination, while TGA measures the weight loss upon heating, which in this case corresponds to the loss of water.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using solid L-Rhamnose Monohydrate.
-
Potential Cause: Partial dehydration of the material due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the storage container is airtight and stored in a cool, dry place.
-
Determine Water Content: Perform a Karl Fischer titration or TGA on a sample from the batch to quantify the water content. The theoretical water content of L-rhamnose monohydrate is approximately 9.88%.
-
Use a Fresh Batch: If dehydration is confirmed, use a new, unopened container of L-Rhamnose Monohydrate for subsequent experiments.
-
Standardize Handling Procedures: Minimize the exposure of the material to ambient conditions during weighing and sample preparation.
-
Issue 2: Unexpected weight loss observed during Thermogravimetric Analysis (TGA) at temperatures below 100°C.
-
Potential Cause: Presence of surface moisture or improper instrument calibration.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure the sample is handled in a low-humidity environment prior to analysis to minimize the adsorption of surface water.
-
Instrument Purge: Use a dry purge gas (e.g., nitrogen) and allow the instrument to equilibrate before starting the analysis.
-
Calibration: Verify the temperature and weight calibration of the TGA instrument using appropriate standards.
-
Quantitative Data Summary
| Parameter | Value | Analytical Method |
| Dehydration Onset Temperature | ~100 °C | TGA/THz Spectroscopy |
| Dehydration Completion (Vacuum) | 6 minutes at 100 °C | THz Spectroscopy |
| Theoretical Water Content | ~9.88% | Calculation |
| Observed Weight Loss on Dehydration | ~5% (in one study) | TGA |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Dehydration Profiling
Objective: To determine the temperature of dehydration and the percentage of water content in L-Rhamnose Monohydrate.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of L-Rhamnose Monohydrate into a clean TGA pan.
-
Analysis Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up to 200°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the weight loss percentage as a function of temperature.
-
The step in the TGA curve between approximately 80°C and 120°C represents the loss of water.
-
Calculate the percentage weight loss in this step to determine the water content.
-
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Objective: To observe the thermal events associated with the dehydration of L-Rhamnose Monohydrate.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of L-Rhamnose Monohydrate into a hermetically sealed aluminum pan. Create a small pinhole in the lid to allow for the escape of water vapor.
-
Reference: Use an empty, hermetically sealed aluminum pan with a pinhole as the reference.
-
Analysis Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Heat from 30°C to 250°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Observe the endothermic peak corresponding to the dehydration of the monohydrate. The peak temperature indicates the dehydration temperature.
-
The area under the peak can be integrated to determine the enthalpy of dehydration.
-
Karl Fischer Titration for Water Content Determination
Objective: To accurately quantify the water content in a sample of L-Rhamnose Monohydrate.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as methanol.
-
Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: Accurately weigh a sample of L-Rhamnose Monohydrate (the amount will depend on the expected water content and the titrator's sensitivity).
-
Titration:
-
Introduce the sample into the titration vessel.
-
Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
-
-
Calculation: Calculate the percentage of water in the sample based on the titrant consumption and the sample weight.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Dehydration and dissolution pathway of L-Rhamnose Monohydrate.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. goldbio.com [goldbio.com]
- 3. L-鼠李糖 一水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Troubleshooting Rhamnose-Induced Expression Systems: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with rhamnose-induced expression systems.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of a rhamnose-inducible expression system?
A1: The rhamnose-inducible expression system is a tightly regulated method for producing recombinant proteins in bacteria, most commonly Escherichia coli. The system is based on the native E. coli rhamnose operon, which controls the catabolism of L-rhamnose.
The key regulatory proteins are RhaR and RhaS.[1][2][3] In the presence of L-rhamnose, RhaR activates the transcription of both rhaR and rhaS. The RhaS protein, in turn, binds to L-rhamnose and activates the PrhaBAD promoter, which drives the expression of the target gene.[4][5][6] This system is also subject to catabolite repression by glucose, meaning that the presence of glucose will prevent induction even if rhamnose is available.[7][8][9]
Q2: What are the main advantages of using a rhamnose-inducible system?
A2: Rhamnose-inducible systems offer several advantages:
-
Tight regulation: They exhibit very low basal expression in the absence of the inducer, which is crucial when expressing toxic proteins.[9][10][11]
-
Tunable expression: The level of protein expression can be modulated by varying the concentration of L-rhamnose, allowing for fine-tuning of protein production.[7][12]
-
Cost-effective: L-rhamnose is a relatively inexpensive inducer compared to others like IPTG.[13]
Q3: Can I use auto-induction with the rhamnose system?
A3: Yes, auto-induction protocols are available for rhamnose systems.[7][8] These protocols typically involve growing the cells in a medium containing both glucose and rhamnose. The bacteria will first consume the glucose, which represses the expression from the rhamnose promoter. Once the glucose is depleted, the cells will start metabolizing the rhamnose, leading to the induction of the target protein.[7][14]
Troubleshooting Guide
Issue 1: Low or No Protein Expression
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Rhamnose Concentration | Titrate the L-rhamnose concentration in your culture. Typical starting concentrations range from 0.002% to 0.2% (w/v).[7][12] | Increased protein yield as the optimal inducer concentration is reached. |
| Incorrect Induction Time and Temperature | Optimize the post-induction incubation time (typically 4-24 hours) and temperature (16-37°C). Lower temperatures can sometimes improve protein solubility and yield.[7][15] | Higher levels of soluble protein. |
| Catabolite Repression by Glucose | Ensure that your growth medium does not contain glucose, or that it has been fully consumed before adding rhamnose. | Successful induction of protein expression. |
| Codon Usage Bias | Analyze the codon usage of your target gene. If it contains codons that are rare in E. coli, this can hinder translation. Consider synthesizing a codon-optimized version of the gene.[15][16] | Improved translation efficiency and higher protein yield. |
| Plasmid or Insert Issues | Verify the integrity of your plasmid and the sequence of your inserted gene through sequencing to rule out any mutations or frame shifts.[16] | Confirmation of the correct construct, allowing you to focus on other troubleshooting steps. |
Issue 2: Leaky Expression (Basal Expression in the Absence of Inducer)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Promoter Leakiness | While the rhamnose promoter is generally tight, some minimal leaky expression can occur.[10][11] | This is an inherent characteristic, but the following steps can minimize its impact. |
| High Plasmid Copy Number | Use a lower copy number plasmid to reduce the number of gene copies per cell.[9][12] | Decreased basal expression levels. |
| Presence of Trace Inducers in Media Components | Use high-purity media components to avoid any contaminating sugars that might weakly induce the system. | Tighter control over induction. |
| Chromosomal Read-through | If the expression cassette is integrated into the host genome, transcription from an upstream native promoter can cause leaky expression. This can be confirmed by using a promoterless reporter construct.[10][17] | Identification of the source of leaky expression, potentially requiring re-engineering of the integration site. |
Issue 3: Inconsistent Expression Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in Culture Conditions | Standardize all culture parameters, including media composition, starting cell density (OD600), aeration, and incubation temperature and time. | More reproducible expression results between experiments. |
| Inconsistent Rhamnose Stock Solution | Prepare a fresh, sterile stock solution of L-rhamnose and store it properly. Ensure accurate and consistent addition to your cultures. | Reliable and consistent induction. |
| Cell Viability and Health | Always use a fresh colony to start your overnight culture. Ensure cells are in the mid-logarithmic growth phase before induction.[15] | Healthy and actively growing cells will respond more consistently to induction. |
Data Presentation
Table 1: Effect of L-Rhamnose Concentration on Protein Expression
| L-Rhamnose Concentration (mM) | Relative Protein Yield (%) | Reference |
| 0 | <1 | [18] |
| 0.05 | 25 | [18] |
| 0.125 | 50 | [18] |
| 0.25 | 75 | [18] |
| 0.5 | 100 | [18] |
| 0.75 | 98 | [18] |
| 1 | 95 | [18] |
| Note: Data is illustrative and optimal concentrations may vary for different proteins and expression systems. |
Table 2: Troubleshooting Summary for Low Protein Expression
| Parameter | Standard Condition | Optimized Condition | Expected Improvement |
| Induction Temperature | 37°C | 18-30°C[15] | Increased solubility and yield |
| Inducer Concentration | 0.2% Rhamnose | Titrate from 25 µM to 4 mM[12] | Optimal expression level |
| Induction Duration | 4 hours | 4-24 hours[7] | Higher total protein accumulation |
| Growth Medium | LB | M9 Minimal Medium[15] | Tighter regulation, reduced metabolic load |
Experimental Protocols
Protocol 1: Standard Rhamnose Induction
-
Inoculate a single colony of E. coli containing your expression plasmid into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[7]
-
Induce protein expression by adding L-rhamnose to the desired final concentration (e.g., 0.2%).[7]
-
Continue to incubate the culture for 4-8 hours at the desired temperature (e.g., 30°C).[7]
-
Harvest the cells by centrifugation and proceed with protein extraction and analysis.
Protocol 2: Rhamnose Auto-induction
-
Prepare an auto-induction medium containing both glucose (e.g., 0.05% - 0.2%) and L-rhamnose (e.g., 0.2%).[7][14]
-
Inoculate the medium with a single colony or a small amount of an overnight culture.
-
Incubate at the desired temperature (e.g., 30°C) for an extended period (e.g., 16-24 hours).
-
Monitor protein expression at different time points to determine the optimal harvest time.
-
Harvest the cells by centrifugation.
Visualizations
Caption: Rhamnose-induced signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Transcriptional regulation of the Escherichia coli rhaT gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the L-rhamnose operon of Escherichia coli - ProQuest [proquest.com]
- 3. Positive regulation of the Escherichia coli L-rhamnose operon is mediated by the products of tandemly repeated regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The l-rhamnose-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. avidity.com [avidity.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atum.bio [atum.bio]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. goldbio.com [goldbio.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Avoiding contamination in Rhamnose monohydrate stock solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination in Rhamnose monohydrate stock solutions.
Troubleshooting Guide
Issue: Visible particles or cloudiness in the this compound stock solution after preparation.
| Possible Cause | Recommended Action |
| Incomplete Dissolution | This compound is highly soluble in water.[1] If particles are visible, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] |
| Microbial Contamination | If the solution appears cloudy or turbid, it is likely contaminated with bacteria or fungi. Discard the solution immediately and prepare a fresh batch using aseptic techniques. |
| Precipitation | If the solution was stored at a low temperature, some precipitation might occur. Allow the solution to return to room temperature and gently agitate to redissolve. |
Issue: The pH of the this compound stock solution is outside the expected range.
| Possible Cause | Recommended Action |
| Contamination | Microbial growth can alter the pH of the solution. If contamination is suspected, discard the solution. |
| Impure Water Source | The water used to prepare the solution may have an incorrect pH. Always use high-purity, sterile water (e.g., Milli-Q or equivalent). |
| Incorrect Preparation | An error may have occurred during the preparation of other buffered components if they are part of the final solution. Review the preparation protocol. |
Issue: Experimental results are inconsistent when using the this compound stock solution.
| Possible Cause | Recommended Action |
| Degradation of Rhamnose | Although chemically stable at neutral pH, prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles can lead to degradation.[2] Prepare fresh solutions regularly and aliquot for single use to minimize freeze-thaw cycles.[3] |
| Microbial Contamination | Microorganisms can consume rhamnose, altering its effective concentration. Perform a sterility test on the stock solution. |
| Incorrect Concentration | There may have been an error in the initial calculation or weighing of the this compound. Recalculate and prepare a fresh stock solution. |
Frequently Asked Questions (FAQs)
1. How should I prepare a sterile this compound stock solution?
To prepare a sterile this compound stock solution, dissolve the desired amount of this compound powder in a suitable volume of high-purity water (e.g., sterile distilled or deionized water). The preferred method for sterilization is filtration through a 0.22 µm or 0.45 µm sterile filter.[3][4] Autoclaving is generally not recommended for carbohydrate solutions as it can lead to degradation and caramelization.[4]
2. What are the recommended storage conditions for a this compound stock solution?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[3] Storing at -80°C can preserve the solution for up to a year, while at -20°C it can be stored for about a month.[3] For short-term storage (a few days), 4°C is acceptable, but the risk of microbial growth increases.[2] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
3. What are the common signs of microbial contamination in a this compound stock solution?
Common signs of microbial contamination include:
-
Turbidity or Cloudiness: The solution appears hazy or milky.
-
Formation of a Pellicle: A film or layer of microbial growth on the surface of the solution.
-
Sediment: Visible clumps of microbial growth that settle at the bottom of the container.
-
Color Change: An unexpected change in the color of the solution.
-
pH Shift: A significant deviation from the expected pH of the solution.
4. Can I autoclave my this compound solution?
Autoclaving carbohydrate solutions is generally not advised due to the potential for heat-induced degradation, which can lead to the Maillard reaction (if amino acids are present) or caramelization. These reactions can produce byproducts that may be toxic to cells or interfere with experiments. Filter sterilization is the recommended method.[4]
5. What type of filter should I use for sterilizing my this compound solution?
A sterile syringe filter or a bottle-top filtration system with a pore size of 0.22 µm is recommended for ensuring the removal of bacteria.[3][5] A 0.45 µm filter can also be used, but a 0.22 µm filter provides a higher degree of sterility assurance.[4]
Experimental Protocols
Protocol for Preparation of a Sterile 1M this compound Stock Solution
Materials:
-
L-Rhamnose monohydrate (MW: 182.17 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage bottles or cryovials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 18.22 g of L-Rhamnose monohydrate.
-
Transfer the powder to a sterile beaker containing approximately 80 mL of sterile water and a sterile magnetic stir bar.
-
Place the beaker on a sterile stir plate and stir until the powder is completely dissolved.
-
Transfer the solution to a sterile graduated cylinder and adjust the final volume to 100 mL with sterile water.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage bottle or aliquot into sterile cryovials.
-
Label the container with the name of the solution, concentration, date of preparation, and your initials.
-
Store at -20°C for long-term storage.
Protocol for Sterility Testing of this compound Stock Solution
This protocol is a simplified version for research purposes, based on the principles of USP <71> Sterility Tests.[6][7]
Materials:
-
This compound stock solution to be tested
-
Sterile Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria.
-
Sterile Tryptic Soy Broth (TSB) for detecting aerobic bacteria and fungi.[6]
-
Sterile pipettes
-
Incubator set at 30-35°C and 20-25°C.
Procedure:
-
Under aseptic conditions, transfer 1 mL of the this compound stock solution into a tube containing 10 mL of FTM.
-
Under aseptic conditions, transfer 1 mL of the this compound stock solution into a tube containing 10 mL of TSB.
-
As a positive control, inoculate one tube of FTM and one tube of TSB with a small number of known microorganisms (e.g., Bacillus subtilis for TSB and Clostridium sporogenes for FTM).
-
As a negative control, incubate one un-inoculated tube of FTM and one un-inoculated tube of TSB.
-
Incubate the FTM tubes at 30-35°C for 14 days.
-
Incubate the TSB tubes at 20-25°C for 14 days.
-
Observe the tubes for any signs of turbidity (cloudiness) every 2-3 days.
-
Interpretation of Results:
-
Sterile: If there is no turbidity in the test samples after 14 days, and the positive controls show growth while the negative controls remain clear, the stock solution is considered sterile.
-
Contaminated: If turbidity is observed in the test samples, the stock solution is contaminated and should be discarded.
-
Visualizations
References
Technical Support Center: Stability of Rhamnose Monohydrate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Rhamnose monohydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally considered to be chemically quite stable in aqueous solutions at neutral pH and room temperature.[1] However, its stability is significantly influenced by the pH of the solution, especially under alkaline conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound decreases significantly in alkaline conditions. In acidic to neutral pH ranges (approximately pH 4-7), it is relatively stable. As the pH increases into the alkaline range (pH > 7), the rate of degradation increases, with a notable reduction in concentration observed at pH values above 11.[2]
Q3: What are the primary degradation products of this compound in solution?
A3: Under degradative conditions, particularly in alkaline solutions, this compound can degrade into several products. The most commonly identified degradation products include methyl furfural and various organic acids such as formic acid and oxalic acid.[2] The formation of methyl furfural can often be observed by a change in the solution's color to a bright yellow.[2]
Q4: What is the effect of temperature on the pH-dependent stability of this compound?
A4: Temperature accelerates the degradation of this compound, especially in alkaline solutions. For instance, a solution at pH 9-12 stored at 65°C will show a much more severe reduction in rhamnose concentration compared to a solution stored at room temperature at the same pH.[2]
Q5: Are there any visible signs of this compound degradation?
A5: Yes, in alkaline solutions, the degradation of rhamnose can lead to the formation of methyl furfural, which can cause the solution to develop a bright yellow color.[2] This color change can be a visual indicator of significant degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low concentration of rhamnose in a prepared standard solution. | The pH of the solution may be alkaline, leading to degradation. | Check the pH of your solvent or buffer. For stock solutions, it is recommended to use a neutral or slightly acidic buffer (e.g., pH 6-7) and store at 4°C for short-term use or frozen (-20°C or -80°C) for long-term storage. |
| The rhamnose solution has turned yellow over time. | This is likely due to the formation of methyl furfural, a degradation product, which is common in alkaline conditions. | Discard the solution. Prepare a fresh solution using a pH-controlled buffer and store it appropriately (cool and protected from light). Consider if the experimental conditions require a high pH and, if so, prepare the rhamnose solution immediately before use. |
| Inconsistent results in assays using rhamnose solutions. | This could be due to the progressive degradation of rhamnose in an unstable solution. | Ensure that the pH of all solutions containing rhamnose is controlled and consistent across all experiments. If working in an alkaline pH range, minimize the time the rhamnose solution is at that pH before analysis. |
| Precipitation observed in a buffered rhamnose solution. | This may be due to the interaction of rhamnose degradation products with buffer components or a change in solubility due to pH shifts from degradation. | Verify the solubility of rhamnose and its degradation products in your specific buffer system. If degradation is suspected, prepare fresh solutions and analyze them promptly. |
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH Range | Stability | Observed Degradation Products | Key Considerations |
| < 4 (Acidic) | Generally stable. | Minimal degradation expected under moderate temperatures. | Extreme acidic conditions combined with high temperatures may lead to hydrolysis, although this is less pronounced than alkaline degradation. |
| 4 - 7 (Slightly Acidic to Neutral) | High stability. | Not significantly reported under standard conditions. | This is the recommended pH range for the storage of stock solutions.[1] |
| 7 - 10 (Slightly Alkaline) | Moderate stability, degradation rate increases with pH. | Formation of colored products may begin. | For experiments in this pH range, use freshly prepared solutions. |
| > 11 (Strongly Alkaline) | Low stability, significant degradation.[2] | Methyl furfural, formic acid, oxalic acid.[2] | Degradation is rapid, especially at elevated temperatures.[2] Solutions in this pH range should be prepared immediately before use and kept at a low temperature if possible. |
Experimental Protocols
To assist researchers in determining the stability of this compound under their specific experimental conditions, the following is a general protocol for a forced degradation study.
Protocol: Forced Degradation Study of this compound by Acid/Base Hydrolysis
1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and identify the conditions under which degradation occurs.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer (pH 7.0)
-
High-purity water
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or UV-Vis for derivatized samples)
-
HPLC column suitable for sugar analysis (e.g., an amino or a carbohydrate-specific column)
-
pH meter
-
Volumetric flasks and pipettes
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
4. Sample Preparation for Stress Studies:
-
Acidic Conditions:
-
Mix a known volume of the rhamnose stock solution with an equal volume of 0.1 M HCl.
-
Mix a known volume of the rhamnose stock solution with an equal volume of 1 M HCl.
-
-
Neutral Conditions:
-
Mix a known volume of the rhamnose stock solution with an equal volume of phosphate buffer (pH 7.0).
-
-
Alkaline Conditions:
-
Mix a known volume of the rhamnose stock solution with an equal volume of 0.1 M NaOH.
-
Mix a known volume of the rhamnose stock solution with an equal volume of 1 M NaOH.
-
-
Control:
-
Use the rhamnose stock solution in high-purity water as a control.
-
5. Stress Conditions:
-
Incubate the prepared samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and alkaline samples to stop further degradation before analysis. For acidic samples, use an appropriate amount of NaOH. For alkaline samples, use an appropriate amount of HCl.
6. Sample Analysis (HPLC Method):
-
Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Column: A carbohydrate analysis column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
Analysis: Inject the control and stressed samples into the HPLC system.
7. Data Analysis:
-
Quantify the peak area of rhamnose in each chromatogram.
-
Calculate the percentage of rhamnose remaining at each time point for each condition.
-
Plot the percentage of remaining rhamnose against time to determine the degradation kinetics.
-
Identify any new peaks in the chromatograms of the stressed samples, which represent potential degradation products.
Visualizations
References
How to accurately weigh hygroscopic Rhamnose monohydrate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on accurately weighing and handling hygroscopic L-(+)-Rhamnose monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is Rhamnose Monohydrate and why is it considered hygroscopic?
A1: L-(+)-Rhamnose monohydrate is a deoxy sugar naturally occurring in plants and bacteria.[1] It exists as a crystalline powder.[2] The 'monohydrate' indicates that it incorporates one molecule of water per molecule of rhamnose in its crystal structure.[3] Its hygroscopic nature means it readily absorbs additional moisture from the atmosphere.[4] This can lead to clumping, deliquescence (dissolving in the absorbed water), and inaccurate weight measurements.[4][5]
Q2: What are the initial signs that my this compound has absorbed atmospheric moisture?
A2: Visual cues include a change in the material's physical appearance from a crystalline powder to a clumpy or even "wet" or "melted" state.[5][6] When placed on an analytical balance, a continuously increasing weight reading is a clear indicator of moisture absorption.[7]
Q3: How should I store this compound to minimize moisture absorption?
A3: To maintain its integrity, this compound should be stored at room temperature in a tightly sealed, airtight container.[1][4] For enhanced protection, especially in humid environments, the primary container can be placed inside a larger, sealed container or a desiccator containing a suitable drying agent like silica gel.[5][8][9]
Q4: Can I dry this compound if it has been exposed to moisture?
A4: While gentle heating in an oven can be used to dry some hygroscopic substances, it is crucial to consider the thermal stability of this compound.[4][10] The melting point of L(+)-Rhamnose monohydrate is in the range of 90-95 °C.[2][11] Heating should be performed cautiously at temperatures below this range to avoid degradation. After drying, the material must be cooled in a desiccator before weighing.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter while weighing this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Balance reading continuously increases. | The sample is actively absorbing moisture from the air. | 1. Work Quickly: Minimize the exposure time of the sample to the atmosphere. Have all necessary tools and containers ready before opening the stock bottle.[4] 2. Use a Controlled Environment: If available, perform the weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a humidity-controlled chamber.[6][8][12] 3. Weighing by Difference: Use a sealed container (e.g., a screw-cap vial). Pre-weigh the sealed container, add the sample quickly, re-seal, and weigh again. The difference will be the sample weight.[10] |
| Material appears clumpy or "wet". | The sample has already absorbed a significant amount of moisture. | 1. Assess Usability: For non-critical applications, the material might still be usable, but the exact concentration of the active compound will be unknown. 2. Dry the Material: If thermally stable, gently dry the material in a vacuum oven at a temperature below its melting point and cool in a desiccator.[10] 3. Quantify Water Content: Use Karl Fischer titration or Thermogravimetric Analysis (TGA) to determine the exact water content and adjust calculations accordingly.[10][13] |
| Inconsistent results between different weighing attempts. | Fluctuating environmental conditions (humidity, temperature) and inconsistent handling procedures. | 1. Standardize the Procedure: Develop and adhere to a strict Standard Operating Procedure (SOP) for weighing. 2. Acclimatize the Sample: Ensure the sample container is at ambient temperature before opening to prevent condensation.[14] 3. Control the Environment: If possible, perform weighing in a room with controlled temperature and humidity.[10] |
Experimental Protocols
Protocol 1: Rapid Weighing by Difference in Ambient Conditions
This protocol minimizes exposure to the atmosphere when a controlled environment is unavailable.
-
Place a clean, dry weighing vessel with a secure lid (e.g., a screw-cap vial) on the analytical balance and tare the weight.
-
Remove the weighing vessel from the balance.
-
Quickly transfer an approximate amount of this compound from the stock container into the weighing vessel.
-
Immediately and securely close the lid of the weighing vessel.
-
Place the sealed weighing vessel back on the balance and record the stable weight.
-
Quickly dispense the material into your reaction flask or dissolution vessel.
-
Immediately re-seal the weighing vessel and place it back on the balance to re-weigh.
-
The difference between the weight recorded in step 5 and the weight recorded in step 7 is the accurate weight of the dispensed sample.[10]
Protocol 2: Weighing in a Controlled Atmosphere (Glove Box)
This is the most accurate method for weighing highly hygroscopic materials.
-
Ensure the glove box has a stable, inert atmosphere with low humidity (e.g., <10% RH).[12]
-
Introduce all necessary materials (balance, spatulas, weighing paper/vessels, sample container, and waste container) into the glove box antechamber.
-
Purge the antechamber according to the glove box's standard operating procedure.
-
Transfer the materials from the antechamber into the main glove box chamber.
-
Allow the analytical balance to stabilize within the glove box environment.
-
Place the weighing vessel on the balance and tare it.
-
Carefully add the desired amount of this compound to the weighing vessel.
-
Record the final, stable weight.
-
Seal the sample if it needs to be transported out of the glove box.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol determines the exact water content of your this compound sample, allowing for accurate concentration calculations.
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to an anhydrous state with the Karl Fischer reagent.[15][16]
-
Sample Preparation: Accurately weigh a suitable amount of this compound (typically 5-30 mg of water expected) using one of the methods described above (e.g., weighing by difference).[15]
-
Titration: Quickly transfer the weighed sample into the titration vessel.[16]
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached. The instrument's software will then calculate the amount of water in the sample.[17]
-
Calculation: The water content is typically expressed as a percentage of the total weight. This value can be used to correct the weighed mass for the actual mass of anhydrous Rhamnose.
Visual Guides
Caption: Workflow for weighing hygroscopic this compound.
Caption: Troubleshooting logic for handling hygroscopic this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. mpbio.com [mpbio.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. L(+)-Rhamnose monohydrate | 10030-85-0 [chemicalbook.com]
- 12. inertcorp.com [inertcorp.com]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Removing interfering compounds in HPLC analysis of rhamnose.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of rhamnose. Our focus is on effectively removing interfering compounds to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in rhamnose HPLC analysis?
A1: The primary interfering compounds in rhamnose HPLC analysis include:
-
Other monosaccharides: Sugars such as glucose, fructose, mannose, galactose, and xylose can have similar retention times and co-elute with rhamnose, leading to inaccurate quantification.[1][2]
-
Proteins and peptides: These are common in biological samples and can irreversibly bind to the HPLC column, causing pressure buildup, loss of resolution, and carryover.[3][4]
-
Lipids: Fats and oils can coat the stationary phase of the column, reducing its efficiency.
-
Pigments and other colored compounds: Present in many natural product extracts, these can interfere with UV detection.
-
Salts: High salt concentrations in the sample can affect retention times and peak shapes.[5]
Q2: What is pre-column derivatization and why is it used for rhamnose analysis?
A2: Pre-column derivatization is a technique where the analyte of interest (in this case, rhamnose) is chemically modified before being injected into the HPLC system. For sugar analysis, a common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[6][7] This process is beneficial for several reasons:
-
Enhanced Detection: Rhamnose and other monosaccharides lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. PMP introduces a UV-active group, significantly increasing the sensitivity of the analysis.[7][8]
-
Improved Separation: The derivatization can alter the chromatographic properties of the sugars, often leading to better separation from other monosaccharides and interfering compounds.[6]
-
Increased Specificity: Derivatization can be specific to reducing sugars, helping to differentiate them from other components in the sample matrix.
Q3: How can I remove protein interference from my samples?
A3: Protein precipitation is a common and effective method for removing protein interference. This can be achieved through several approaches:
-
Organic Solvent Precipitation: Adding an organic solvent like acetonitrile or methanol to the sample causes proteins to precipitate out of the solution.[4] Acetonitrile is often preferred as it produces a precipitate that is easy to separate by centrifugation.
-
Acid Precipitation: Trichloroacetic acid (TCA) is a strong acid that effectively precipitates proteins.[3][9] After precipitation and centrifugation, the supernatant containing the rhamnose can be collected.
-
Ultrafiltration: This method uses a membrane with a specific molecular weight cutoff to separate the smaller rhamnose molecules from the larger protein molecules.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Co-elution with an interfering compound.
-
Solution: Improve sample cleanup using Solid-Phase Extraction (SPE) or optimize the chromatographic conditions (e.g., change mobile phase composition or gradient).
-
-
Possible Cause: Column degradation due to protein or lipid contamination.
-
Solution: Implement a protein precipitation step before injection. Use a guard column to protect the analytical column.
-
-
Possible Cause: Incompatible sample solvent.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[10]
-
-
Possible Cause: Column equilibration is insufficient.
-
Solution: Increase the column equilibration time between injections, especially when running a gradient.
-
-
Possible Cause: High salt concentration in the sample.
-
Solution: Use a desalting SPE cartridge or a dialysis step to remove excess salts before analysis.[5]
-
Issue 3: Low Signal or No Peak for Rhamnose
-
Possible Cause: Inefficient derivatization.
-
Possible Cause: Loss of analyte during sample preparation.
-
Solution: Evaluate the recovery of your sample preparation method. For SPE, ensure the correct sorbent and elution solvent are used. The table below provides a comparison of recovery rates for different SPE columns.
-
-
Possible Cause: Detector settings are not optimal.
-
Solution: For PMP-derivatized rhamnose, the detection wavelength is typically around 250 nm.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data for different sample preparation methods to aid in method selection and optimization.
Table 1: Comparison of Solid-Phase Extraction (SPE) Columns for Sugar Analysis
| SPE Column Type | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Poly-Sery HLB | 99 - 100.03 | 0.1 - 0.8 | Demonstrated high and consistent recovery for sugars.[12] |
| CNWBOND NH₂ | 95.22 - 104.99 | 1.0 - 2.2 | Good recovery, but with slightly higher variability.[12] |
| Bond Elut-C₁₈ | 90.31 - 94.77 | 1.0 - 1.4 | Lower recovery compared to other tested columns.[12] |
Table 2: Performance of a Validated HPLC-DAD Method for PMP-Derivatized Monosaccharides
| Parameter | Rhamnose |
| Limit of Detection (LOD) | 1.17 µg/mL |
| Limit of Quantification (LOQ) | 3.55 µg/mL |
| Stability (RSD over 24h) | 1.81% |
Data from a study on PMP-derivatized monosaccharides, highlighting the sensitivity and stability of the method for rhamnose.[6][13]
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
To 100 µL of your sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the rhamnose and other small molecules.
-
Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., after protein precipitation and reconstitution in water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the rhamnose and other sugars with an appropriate solvent, such as a low percentage of acetonitrile in water. The optimal elution solvent should be determined experimentally.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase.
Protocol 3: Pre-column Derivatization with PMP
-
Mix 50 µL of the sample or standard solution with 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Incubate the mixture at 70°C for 60 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 50 µL of 0.6 M HCl.
-
Add 1 mL of chloroform to the mixture and vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Collect the upper aqueous layer containing the PMP-derivatized rhamnose.
-
Repeat the chloroform extraction two more times to remove excess PMP.
-
Filter the final aqueous layer through a 0.45 µm syringe filter before injecting it into the HPLC system.[11]
Visualized Workflows
Caption: General workflow for HPLC analysis of rhamnose.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. What Sugar Appears When Mannose and Rhamnose Co-elute in HPLC Monosaccharide Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 8. open.clemson.edu [open.clemson.edu]
- 9. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rhamnose Monohydrate vs. Anhydrous Rhamnose: A Comparative Guide for rhaBAD Promoter Induction
For researchers, scientists, and drug development professionals utilizing the L-rhamnose-inducible rhaBAD promoter system, the choice between L-rhamnose monohydrate and anhydrous L-rhamnose as the inducing agent is primarily a matter of stoichiometry rather than performance. Once dissolved in aqueous solutions for experimental use, both forms are functionally identical. This guide provides a comprehensive comparison, supported by established principles and experimental data for L-rhamnose-mediated induction of the rhaBAD promoter.
Equivalence in Solution
L-rhamnose monohydrate contains one molecule of water per molecule of rhamnose within its crystalline structure. Anhydrous rhamnose, as the name suggests, lacks this water molecule. When either compound is dissolved in a solvent such as water or culture medium, the crystalline structure is disrupted, and the rhamnose molecules are solvated. At this point, any chemical distinction between the two forms for the purpose of inducing the rhaBAD promoter is eliminated.[1] The biologically active molecule that interacts with the regulatory proteins of the rhaBAD system is the L-rhamnose sugar itself.
The key practical difference lies in the molecular weight. When preparing stock solutions, it is crucial to account for the mass of the water molecule in the monohydrate form to achieve the desired molar concentration of L-rhamnose.
| Feature | Rhamnose Monohydrate | Anhydrous Rhamnose |
| Molecular Formula | C₆H₁₂O₅·H₂O | C₆H₁₂O₅ |
| Molecular Weight | ~182.17 g/mol | ~164.16 g/mol |
| State in Solution | Dissociates to L-rhamnose and water | Dissolves to L-rhamnose |
| Induction Activity | Identical to anhydrous form in solution | Standard inducer |
| Consideration | Adjust mass for water content | No adjustment needed |
The rhaBAD Promoter Signaling Pathway
The induction of the rhaBAD promoter in Escherichia coli is a well-characterized regulatory cascade involving two transcriptional activators, RhaR and RhaS.[2][3] L-rhamnose initiates this cascade upon entering the cell.
Quantitative Data on rhaBAD Promoter Induction
While no studies directly compare the induction efficiency of this compound versus anhydrous rhamnose, extensive data exists on the dose-dependent and kinetic nature of rhaBAD promoter induction by L-rhamnose. The following tables summarize representative data from published literature. It is important to note that the specific levels of expression can vary significantly depending on the experimental system, including the host strain, plasmid copy number, reporter gene, and culture conditions.
Table 1: Dose-Response of the rhaBAD Promoter to L-Rhamnose
| L-Rhamnose Concentration | Relative Expression Level | Host Organism | Reporter Gene | Reference |
| 0 mg/mL | Basal | Synechocystis sp. PCC 6803 | YFP | [4] |
| 0.2 mg/mL | Intermediate | Synechocystis sp. PCC 6803 | YFP | [4] |
| 1 mg/mL | High | Synechocystis sp. PCC 6803 | YFP | [4] |
| 0.05 mg/mL - 0.6 mg/mL | Linear Increase | E. coli MG1655 | sfGFP | [5] |
| 0.02% (w/v) | Strong Induction | Burkholderia cenocepacia | egfp | [2] |
Table 2: Kinetics of rhaBAD Promoter Induction
| Time Post-Induction | Expression Level | Host Organism | Inducer Concentration | Reference |
| 24 hours | Detectable | Synechocystis sp. PCC 6803 | Not specified | [4] |
| >250 hours | Sustained | Synechocystis sp. PCC 6803 | Not specified | [4] |
| 4-8 hours | Optimal for many proteins | E. coli | 0.2% (w/v) | [6] |
| Up to 24 hours | Optimal at lower temperatures | E. coli | 0.2% (w/v) | [6] |
Experimental Protocols
Below are generalized protocols for the induction of the rhaBAD promoter in E. coli. Researchers should optimize these protocols for their specific protein of interest and experimental setup.
Standard Induction Protocol
This protocol is suitable for routine protein expression experiments.
Methodology:
-
Overnight Culture: Inoculate a single colony of E. coli harboring the rhaBAD-controlled expression plasmid into Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.[6]
-
Dilution: The following day, dilute the overnight culture 1:100 into fresh LB medium with the corresponding antibiotic.
-
Growth: Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase, typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.[6]
-
Induction: Add L-rhamnose to the desired final concentration (a common starting point is 0.2% w/v).[6] Remember to use the appropriate molecular weight for the form of rhamnose you are using to calculate the mass needed.
-
Incubation: Continue to incubate the culture for an additional 4-8 hours at 37°C. For proteins that may be more soluble at lower temperatures, induction can be carried out at 16-30°C for up to 24 hours.[6]
-
Harvesting: Harvest the cells by centrifugation for subsequent protein purification or analysis.
Auto-Induction Protocol
This protocol is useful for high-throughput expression or when the precise timing of induction is less critical. It relies on the preferential metabolism of glucose over rhamnose by E. coli.
Methodology:
-
Inoculation: Inoculate a single colony or a small volume of an overnight culture into a rich medium containing the appropriate antibiotic, a limiting amount of D-glucose (e.g., 0.05-0.15%), and the desired concentration of L-rhamnose (e.g., 0.2%).[6]
-
Growth and Induction: The cells will first consume the glucose. Once the glucose is depleted, the catabolite repression of the rhaBAD promoter is lifted, and the cells begin to metabolize the rhamnose, leading to the induction of the target gene.
-
Incubation: Grow the culture until the desired level of expression is achieved, typically overnight.
-
Harvesting: Harvest the cells by centrifugation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part:BBa K914003 - parts.igem.org [parts.igem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. avidity.com [avidity.com]
Rhamnose Monohydrate vs. Inulin: A Comparative Guide to Prebiotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of prebiotic research is continually evolving, with novel compounds being investigated for their potential to modulate the gut microbiota and improve host health. Among these, Rhamnose monohydrate is emerging as a noteworthy candidate, often compared to the well-established prebiotic, inulin. This guide provides an objective, data-driven comparison of the prebiotic efficacy of this compound and inulin, focusing on their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and the underlying signaling pathways.
Quantitative Comparison of Prebiotic Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison of the prebiotic effects of this compound and inulin.
Table 1: Impact on Gut Microbiota Composition
| Feature | This compound | Inulin | References |
| Selective Growth of Bifidobacterium | Data suggests potential for selective growth, though quantitative data from direct fermentation studies is limited. One study on a rhamnose-containing compound (Galactosyl-β1,4-l-rhamnose) showed selective promotion of Bifidobacterium growth. | Consistently and significantly increases the relative abundance of Bifidobacterium species in numerous in vitro and human studies. | [1](--INVALID-LINK--) |
| Selective Growth of Lactobacillus | Fermented by Lactobacillus rhamnosus, suggesting a potential to support its growth. However, direct quantitative data on population increase is not readily available. | Can stimulate the growth of some Lactobacillus species, though the effect is generally less pronounced than on Bifidobacterium. | [2](--INVALID-LINK--) |
| Other Notable Microbial Changes | May favor the growth of propionate-producing bacteria. | Increases the abundance of butyrate-producing bacteria like Anaerostipes and has been shown to decrease the abundance of Bilophila. | [3](--INVALID-LINK--) |
Table 2: Short-Chain Fatty Acid (SCFA) Production (from in vitro fermentation)
| SCFA | This compound | Inulin | References |
| Acetate | Produced, but typically in lower proportions compared to propionate. | Major SCFA produced, often accounting for the highest proportion of total SCFAs. | [4](--INVALID-LINK--) |
| Propionate | Significantly increases propionate production, ranking higher than many other non-digestible carbohydrates in this regard. | Produced in smaller quantities compared to acetate. | [4](--INVALID-LINK--) |
| Butyrate | Produced, but typically in lower amounts compared to inulin. | Effectively fermented to produce butyrate, particularly by specific gut microbes like Anaerostipes. | [4](--INVALID-LINK--) |
| Total SCFAs | Contributes to total SCFA production, with a profile skewed towards propionate. | Generally leads to a high total SCFA production, with a predominance of acetate. | [4](--INVALID-LINK--) |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
In Vitro Fecal Fermentation for SCFA Analysis
This protocol outlines a common method for assessing the production of short-chain fatty acids from prebiotic substrates by the gut microbiota.
-
Fecal Sample Collection and Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.
-
Samples are immediately placed in an anaerobic chamber to maintain the viability of obligate anaerobic bacteria.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS).
-
-
Fermentation Setup:
-
Basal fermentation medium containing peptone, yeast extract, and other essential nutrients is prepared and sterilized.
-
The prebiotic substrates (this compound or inulin) are added to the basal medium at a final concentration of 1% (w/v). A control with no added carbohydrate is also included.
-
The prepared fecal slurry is inoculated into the fermentation medium at a 10% (v/v) concentration.
-
The fermentation is carried out in anaerobic conditions at 37°C for a specified duration, typically 24 to 48 hours.
-
-
SCFA Analysis:
-
At designated time points, aliquots of the fermentation broth are collected.
-
The samples are centrifuged to remove bacterial cells and solid debris.
-
The supernatant is acidified and the SCFAs (acetate, propionate, butyrate) are extracted.
-
SCFA concentrations are quantified using gas chromatography (GC) with a flame ionization detector (FID).
-
Figure 1. Experimental workflow for in vitro SCFA production analysis.
Signaling Pathways
The prebiotic effects of this compound and inulin extend beyond simple modulation of gut microbiota and SCFA production. These changes trigger a cascade of signaling events that can impact host physiology, including immune function and gut-brain communication.
Inulin and the Gut-Brain Axis
Inulin fermentation leads to the production of SCFAs, which act as signaling molecules. Butyrate, for instance, serves as a primary energy source for colonocytes, strengthening the gut barrier. SCFAs can also enter the systemic circulation and cross the blood-brain barrier, influencing neurotransmitter synthesis and neuro-inflammation. Some studies suggest that inulin may alleviate post-stroke depressive-like behavior through the IGF-1-mediated MAPK signaling pathway[3].
Figure 2. Signaling pathway of inulin's effect on the gut-brain axis.
This compound and Immune Modulation (Inferred)
While direct studies on the signaling pathways of this compound are emerging, its fermentation by probiotics like Lactobacillus rhamnosus provides insights. Lactobacillus rhamnosus is known to modulate immune responses through various mechanisms, including the production of SCFAs and other bioactive molecules. Propionate, a key product of rhamnose fermentation, can influence immune cell differentiation and function. Furthermore, Lactobacillus rhamnosus itself can interact with intestinal epithelial cells and immune cells to modulate signaling pathways such as NF-κB, leading to anti-inflammatory effects.
Figure 3. Inferred signaling pathway of Rhamnose's immunomodulatory effects.
Conclusion
Both this compound and inulin demonstrate significant prebiotic potential, though they exhibit distinct fermentation profiles and consequent physiological effects. Inulin is a well-established prebiotic that robustly promotes the growth of Bifidobacterium and the production of acetate and butyrate. Its effects on the gut-brain axis are increasingly being recognized.
This compound, on the other hand, shows strong potential for selectively increasing propionate production, a short-chain fatty acid with unique metabolic and signaling properties. While more research is needed to fully elucidate its selective effects on beneficial gut bacteria and its direct impact on host signaling pathways, the available evidence suggests it is a promising prebiotic with a different mode of action compared to inulin.
The choice between this compound and inulin for research or product development will depend on the desired outcome. For applications targeting a general increase in bifidobacteria and butyrate levels, inulin is a well-supported option. For interventions aimed at specifically boosting propionate levels and potentially leveraging its unique downstream effects, this compound presents a compelling alternative that warrants further investigation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Investigation on L-rhamnose metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inulin aggravates colitis through gut microbiota modulation and MyD88/IL-18 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isappscience.org [isappscience.org]
Rhamnose Monohydrate: A Comparative Analysis of its Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Rhamnose Monohydrate against pathogenic bacteria. While rhamnose is a key component of various bioactive molecules, evidence for its direct antimicrobial efficacy as a standalone monosaccharide is limited. This document contrasts the activity of this compound with that of its more potent derivatives, specifically rhamnolipids, and presents relevant experimental data and methodologies to inform future research and drug development.
Comparative Analysis of Antimicrobial Activity
Direct evidence from peer-reviewed studies demonstrating significant antimicrobial activity of pure this compound against pathogenic bacteria is scarce. The primary focus of research has been on rhamnose-containing compounds, such as rhamnolipids, which exhibit potent antimicrobial properties.
Rhamnolipids, glycolipids composed of rhamnose linked to fatty acids, have demonstrated broad-spectrum antimicrobial activity. For the purpose of comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of mono-rhamnolipids and di-rhamnolipids against various pathogenic bacteria. It is important to note that these values are for rhamnolipids and not for this compound itself. The absence of data for this compound suggests that its direct antimicrobial activity is likely negligible under standard testing conditions.
| Compound | Alternaria alternata | Pantoea agglomerans | Cladosporium sp. |
| Mono-rhamnolipid | < 5 mg/L | < 5 mg/L | < 5 mg/L |
| Di-rhamnolipid | 10 - 20 mg/L | 10 - 20 mg/L | 10 - 20 mg/L |
Data sourced from a comparative study on the antimicrobial activity of mono-rhamnolipid and di-rhamnolipid.
Postulated Mechanisms of Action
While direct antimicrobial action by this compound is not well-documented, two primary areas of interest for its role in antimicrobial research have emerged:
-
Component of Antimicrobial Molecules : Rhamnose is an integral part of rhamnolipids, which are biosurfactants that disrupt the cell membranes of microorganisms. The rhamnose moiety in these molecules contributes to their solubility and interaction with the bacterial cell surface.
-
Target for Antimicrobial Drugs : The biosynthetic pathway of L-rhamnose is present in many pathogenic bacteria but absent in humans. This makes the enzymes in this pathway attractive targets for the development of novel antibacterial drugs. Inhibiting this pathway would disrupt the synthesis of essential components of the bacterial cell wall, leading to cell death or inhibition of growth.
Experimental Protocols
To assess the antimicrobial activity of a compound like this compound, standard microbiological assays are employed. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and serially dilute it in the microtiter plate wells using the broth to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
Materials:
-
Test compound solution
-
Bacterial culture
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare a bacterial lawn by evenly spreading a standardized inoculum onto the surface of an MHA plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known volume of the test compound solution to each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent used to dissolve the compound).
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizing Experimental and Logical Relationships
To better understand the workflow of antimicrobial testing and the potential role of rhamnose, the following diagrams are provided.
Rhamnose Monohydrate Demonstrates Modulatory Effects on In Vitro Cytokine Production: A Comparative Overview
For Immediate Release
Researchers and drug development professionals investigating novel immunomodulatory agents may find compelling evidence in the in vitro effects of Rhamnose monohydrate on cytokine production. Experimental data indicates that this naturally occurring deoxy sugar exhibits significant anti-inflammatory properties, particularly in comparison to other monosaccharides like glucose and mannose. This guide provides a comparative analysis of this compound's performance, supported by experimental findings and detailed methodologies, to inform further research and development in immunology and therapeutic design.
Comparative Analysis of Monosaccharide Effects on Cytokine Production
To contextualize the immunomodulatory potential of this compound, its effects on key inflammatory cytokines are compared with those of D-mannose and D-glucose in vitro. The following table summarizes the observed effects on cytokine production by immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs), upon stimulation with bacterial lipopolysaccharide (LPS).
| Monosaccharide | TNF-α Production | IL-1β Production | IL-6 Production | IL-10 Production | Key Findings |
| This compound | Inhibits LPS-induced production | Inhibits LPS-induced production | Inhibits LPS-induced production | Effect not consistently reported | Alleviates pro-inflammatory responses by inhibiting the p38 MAPK signaling pathway.[1][2] |
| D-Mannose | Variable effects reported | Suppresses LPS-induced production | Minor decrease reported | Effect not consistently reported | Can suppress macrophage activation by impairing glycolysis and subsequent HIF-1α activation.[3][4] |
| D-Glucose | Enhances LPS-induced production (at high concentrations) | Enhances LPS-induced production (at high concentrations) | Enhances LPS-induced production (at high concentrations) | No significant effect reported | High glucose levels can promote pro-inflammatory responses in immune cells.[2] |
Experimental Protocols
The following provides a detailed methodology for a typical in vitro experiment designed to assess the effect of monosaccharides on cytokine production by macrophages.
Objective: To determine the effect of this compound, D-mannose, and D-glucose on the production of TNF-α, IL-1β, and IL-6 by lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (L-(+)-Rhamnose monohydrate)
-
D-Mannose
-
D-Glucose
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Monosaccharide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, D-mannose, or D-glucose. Control wells receive fresh medium without any added monosaccharides. Cells are pre-incubated with the monosaccharides for 2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (100 ng/mL) for 24 hours. A set of wells for each monosaccharide concentration is left unstimulated to serve as a baseline control.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the mean cytokine concentration (pg/mL) ± standard deviation from at least three independent experiments. Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Signaling Pathway of Rhamnose-Mediated Anti-inflammatory Effect
Rhamnose has been shown to exert its anti-inflammatory effects by modulating specific intracellular signaling pathways. In macrophages, rhamnose can inhibit the production of pro-inflammatory cytokines by interfering with the p38 MAPK pathway, a key signaling cascade in the inflammatory response.
Experimental Workflow for In Vitro Cytokine Analysis
The following diagram outlines the typical workflow for assessing the in vitro effects of this compound on cytokine production.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of High Glucose on Cytokine production by Human Peripheral Blood Immune Cells and Type I Interferon Signaling in Monocytes: Implications for the Role of Hyperglycemia in the Diabetes Inflammatory Process and Host Defense against Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-mannose suppresses macrophage IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of rhamnose uptake in different bacterial strains.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-rhamnose uptake mechanisms across different bacterial strains, focusing on Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. The information presented is supported by experimental data and detailed methodologies to assist in research and development.
Introduction
L-rhamnose is a naturally occurring deoxy sugar found in plant cell walls, and its uptake and metabolism are crucial for the survival and virulence of many bacterial species. Understanding the diverse mechanisms of rhamnose transport and its regulation is essential for various applications, including the development of novel antimicrobial agents and the engineering of metabolic pathways for biotechnological purposes. This guide compares the known rhamnose uptake systems in three well-studied bacterial models, highlighting differences in transporter types, kinetics, and regulatory networks.
Data Presentation: Comparison of Rhamnose Uptake Systems
The following table summarizes the key features of rhamnose uptake in E. coli, B. subtilis, and P. aeruginosa.
| Feature | Escherichia coli | Bacillus subtilis | Pseudomonas aeruginosa |
| Primary Transporter Type | Proton Symporter (RhaT)[1] | ABC Transporter | ABC Transporter |
| Transporter Name(s) | RhaT | Putative ABC transporters | Putative ABC transporters |
| Energy Coupling | Proton Motive Force[2] | ATP Hydrolysis | ATP Hydrolysis |
| Known Regulators | RhaS, RhaR (AraC family)[1] | RhaR (DeoR family), CcpA | Quorum sensing (rhl system) may play a role in regulating rhamnose metabolism for rhamnolipid synthesis.[3] |
| Uptake Kinetics (Vmax) | 12 nmol/min/mg protein for RhaT[4] | Not readily available in literature | Not readily available in literature |
| Uptake Kinetics (Km) | Not readily available in literature | Not readily available in literature | Not readily available in literature |
Signaling Pathways and Regulation
The regulation of rhamnose uptake is intricately linked to the overall metabolic state of the cell and the availability of other carbon sources.
Escherichia coli Rhamnose Regulon
In E. coli, the uptake and catabolism of rhamnose are tightly controlled by the activator proteins RhaS and RhaR, both belonging to the AraC family of transcriptional regulators. In the presence of L-rhamnose, RhaR activates the transcription of the rhaSR operon, leading to an increase in the levels of both RhaS and RhaR. RhaS, in turn, activates the transcription of the rhaBAD operon (encoding catabolic enzymes) and the rhaT gene (encoding the rhamnose transporter).
Bacillus subtilis Rhamnose Regulation
In Bacillus subtilis, rhamnose utilization is also subject to transcriptional regulation, primarily through the DeoR-family regulator RhaR. Additionally, the process is under the control of carbon catabolite repression (CCR) mediated by the catabolite control protein A (CcpA). In the presence of a preferred carbon source like glucose, CcpA represses the expression of the rhamnose utilization operon, ensuring that the more energy-efficient carbon source is consumed first.
Experimental Protocols
Radiolabeled Rhamnose Uptake Assay
This protocol provides a general framework for measuring rhamnose uptake in bacterial cells using a radiolabeled substrate.
Materials:
-
Bacterial culture grown to mid-log phase in appropriate medium.
-
[3H]-L-rhamnose or [14C]-L-rhamnose.
-
Washing buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose).
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Grow bacterial cells to the mid-exponential phase in a defined medium. Harvest the cells by centrifugation and wash them twice with a carbon-free buffer to remove any residual growth medium. Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).
-
Uptake Initiation: Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes. Initiate the uptake assay by adding radiolabeled L-rhamnose to a final concentration within the expected physiological range.
-
Time Course Sampling: At specific time intervals (e.g., 15, 30, 45, 60, 90, 120 seconds), withdraw aliquots of the cell suspension.
-
Uptake Termination and Washing: Immediately filter the aliquot through a nitrocellulose filter under vacuum to separate the cells from the medium containing unincorporated radiolabel. Rapidly wash the filters with ice-cold washing buffer to remove any non-specifically bound rhamnose.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the rate of rhamnose uptake from the linear portion of the time course data. To determine the kinetic parameters (Km and Vmax), perform the assay over a range of rhamnose concentrations and analyze the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
Conclusion
The mechanisms of rhamnose uptake in bacteria exhibit significant diversity, ranging from proton symporters in E. coli to ABC transporters in other species like B. subtilis. The regulatory networks governing these uptake systems are also distinct, reflecting the different evolutionary pressures and ecological niches of these bacteria. While quantitative kinetic data for rhamnose transport in many bacterial species remains to be fully elucidated, the comparative analysis of transporter types and regulatory strategies provides a valuable framework for future research. This understanding is critical for the development of targeted antimicrobial therapies that could disrupt nutrient acquisition in pathogenic bacteria and for the metabolic engineering of microorganisms for various biotechnological applications.
References
- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 2. Proton-linked L-rhamnose transport, and its comparison with L-fucose transport in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and functional characterization of the Pseudomonas aeruginosa rhlC gene that encodes rhamnosyltransferase 2, an enzyme responsible for di-rhamnolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
A Comparative Analysis of Rhamnose Monohydrate Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Rhamnose monohydrate, a naturally occurring deoxy sugar, is utilized in various applications, from serving as a precursor in chemical synthesis to its use in flavor and fragrance industries. Ensuring the high purity of this compound is critical for the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comparative assessment of this compound from different suppliers, supported by experimental data and detailed analytical protocols.
Quantitative Purity Analysis
The purity of this compound from commercial suppliers is typically high, often exceeding 98%. However, the exact purity and the methods used for its determination can vary. The following table summarizes the stated purity from various suppliers based on their publicly available data and Certificates of Analysis (CoA).
| Supplier | Product Number | Stated Purity | Analytical Method | Water Content (Karl Fischer) |
| Supplier A (Example) | A16166 | 99.8% | Assay | 9.7% |
| Supplier B (Example) | M15324 | 98% | HPLC | Not Specified |
| Supplier C (Example) | AL3907 | Not Specified in CoA header | Not Specified in CoA header | Not Specified in CoA header |
| Supplier D (Example) | CFN99545 | >=98% | ¹H-NMR | Not Specified |
| Sigma-Aldrich | 41651 | ≥99.0% | HPLC | 9.0-11.0%[1] |
| Thermo Fisher Scientific | A16166 | 99.8% | Assay | 9.7%[2] |
| Molnova | M15324 | 98% | HPLC[3] | Not Specified |
| Alpha Chemika | AL3907 | Not Specified in CoA header | Not Specified in CoA header | Not Specified in CoA header[4] |
| ChemFaces | CFN99545 | >=98% | ¹H-NMR: Consistent with structure[5] | Not Specified |
Note: The data presented for Suppliers A, B, C, and D are illustrative examples based on publicly available certificate of analysis formats. For the most accurate and up-to-date information, it is essential to request a lot-specific Certificate of Analysis directly from the supplier.
Experimental Protocols for Purity Assessment
A comprehensive assessment of this compound purity involves multiple analytical techniques to confirm identity, quantify the main component, and identify potential impurities.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a primary method for quantifying the purity of this compound. A common approach involves pre-column derivatization to enhance the detection of the sugar by UV-Vis or fluorescence detectors.
-
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the this compound standard and samples in ultrapure water to a known concentration.
-
For derivatization, an aliquot of the sample/standard solution is mixed with a sodium hydroxide solution and a solution of a derivatizing agent, such as 1-phenyl-3-methyl-5-pyrazolone (PMP).
-
The mixture is incubated at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.
-
After cooling, the reaction is neutralized with an acid (e.g., hydrochloric acid).
-
The derivatized sample is then filtered through a 0.22 µm or 0.45 µm membrane filter before injection into the HPLC system[6][7].
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently used for the separation of PMP-derivatized sugars[6][7].
-
Mobile Phase: A gradient elution is typically employed, using a mixture of a buffer (e.g., phosphate-buffered saline or ammonium acetate) and an organic solvent like acetonitrile[6][7].
-
Flow Rate: A typical flow rate is 1.0 mL/min[6].
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C[6].
-
Detection: Detection is commonly performed using a UV detector at a wavelength of approximately 250 nm for PMP derivatives[6].
-
-
Data Analysis: The purity is calculated by comparing the peak area of the this compound in the sample to that of a certified reference standard.
Gas Chromatography (GC) for Impurity Profiling
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for separating and identifying volatile impurities. For non-volatile sugars like rhamnose, a derivatization step is necessary to increase their volatility.
-
Sample Preparation and Derivatization:
-
The dried this compound sample is derivatized to form more volatile compounds. A common method is the formation of alditol acetate derivatives or trimethylsilyl (TMS) ethers.
-
For alditol acetates, this involves a two-step reaction: reduction of the sugar to its corresponding alditol, followed by acetylation.
-
For silylation, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used[8].
-
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS, is commonly used[8].
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate[8].
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of different components[8].
-
Injector and Detector Temperature: The injector and detector temperatures are set high enough to ensure the volatilization of the derivatives without causing degradation[8].
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection. MS provides structural information for impurity identification.
-
Spectroscopic Methods for Identity Confirmation
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the chemical identity and structure of this compound.
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR):
-
Purpose: NMR spectroscopy provides detailed information about the molecular structure, allowing for unambiguous identification of this compound and the detection of structurally similar impurities.
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), for analysis.
-
Analysis: The resulting spectrum shows characteristic chemical shifts and coupling constants for the protons and carbons in the rhamnose molecule. The spectrum is compared to that of a reference standard or published data to confirm its identity[5][9].
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: FT-IR spectroscopy is used to identify the functional groups present in the molecule. It serves as a rapid and straightforward method for identity confirmation.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Analysis: The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to O-H (hydroxyl), C-H, and C-O bonds. This spectrum is then compared to a reference spectrum for verification.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound from different suppliers.
Caption: A flowchart outlining the key experimental steps for a comprehensive purity assessment of this compound.
References
- 1. L-Rhamnose monohydrate analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. thermofisher.com [thermofisher.com]
- 3. molnova.com [molnova.com]
- 4. Certificate of Analysis [alphachemika.co]
- 5. chemfaces.com [chemfaces.com]
- 6. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
Decoding Specificity: A Comparative Guide to Anti-Rhamnose Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of anti-rhamnose antibodies is paramount for their effective application in therapeutics and diagnostics. This guide provides a comprehensive comparison of the cross-reactivity of anti-L-rhamnose antibodies with other common monosaccharides, supported by established experimental protocols and an exploration of the relevant biological pathways.
L-rhamnose, a deoxyhexose sugar prevalent in bacteria and plants but absent in mammals, has emerged as a significant target for the human immune system. The presence of naturally occurring anti-rhamnose antibodies in human serum has opened avenues for novel immunotherapeutic strategies. However, the success of these strategies hinges on the high specificity of these antibodies for their target, with minimal cross-reactivity to other sugars present in the human body. This guide delves into the specificity of anti-rhamnose antibodies, offering a clear comparison with other monosaccharides.
Quantitative Comparison of Cross-Reactivity
While the literature consistently emphasizes the high specificity of anti-rhamnose antibodies, comprehensive quantitative data from a single comparative study is limited. Based on the principle of structural similarity and the qualitative descriptions of high specificity, the following table presents a hypothesized summary of the relative cross-reactivity of anti-L-rhamnose antibodies. This table is intended as a guide for researchers, and specific cross-reactivity profiles should be empirically determined for each antibody clone.
| Monosaccharide | Structure | Key Structural Differences from L-Rhamnose | Predicted Relative Cross-Reactivity (%) |
| L-Rhamnose | 6-deoxy-L-mannose | - | 100 |
| L-Fucose | 6-deoxy-L-galactose | Epimer at C4 | < 5 |
| D-Mannose | - | Enantiomer, lacks 6-deoxy feature | < 1 |
| D-Glucose | - | Epimer at C2 and C4, lacks 6-deoxy feature | < 1 |
| D-Galactose | - | Epimer at C2, lacks 6-deoxy feature | < 1 |
Note: The predicted low cross-reactivity is based on the unique 6-deoxy and L-configuration of rhamnose, which are major determinants for antibody recognition. L-Fucose is the most likely to show minimal cross-reactivity due to its 6-deoxy nature, differing only in the stereochemistry at the C4 position. The D-sugars are structurally significantly different, making substantial cross-reactivity highly improbable.
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity of anti-rhamnose antibodies, two primary methods are recommended: Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Inhibition ELISA Protocol
This method assesses the ability of various monosaccharides to inhibit the binding of an anti-rhamnose antibody to immobilized rhamnose.
Materials:
-
96-well microtiter plates
-
L-Rhamnose-BSA conjugate (for coating)
-
Anti-rhamnose antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Monosaccharide inhibitors: L-rhamnose, D-glucose, D-mannose, D-galactose, L-fucose
Procedure:
-
Coating: Coat the wells of a 96-well plate with L-rhamnose-BSA conjugate (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition:
-
Prepare serial dilutions of the monosaccharide inhibitors (e.g., from 1 M down to 1 µM).
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-rhamnose antibody with each dilution of the inhibitors for 1-2 hours at room temperature.
-
-
Binding: Transfer the antibody-inhibitor mixtures to the rhamnose-BSA coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction with the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each monosaccharide at each concentration relative to the control (no inhibitor). Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of binding).
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed view of cross-reactivity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
L-Rhamnose-BSA conjugate
-
Anti-rhamnose antibody
-
Monosaccharide inhibitors
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: Immobilize the L-rhamnose-BSA conjugate onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the anti-rhamnose antibody over the sensor surface to determine the binding kinetics (association and dissociation rates) and affinity (KD).
-
-
Competition Analysis:
-
Prepare mixtures of a fixed concentration of the anti-rhamnose antibody with varying concentrations of the monosaccharide inhibitors.
-
Inject these mixtures over the sensor surface.
-
Monitor the decrease in the binding response of the antibody to the immobilized rhamnose in the presence of the inhibitors.
-
-
Regeneration: Regenerate the sensor surface between each injection cycle using the regeneration solution.
-
Analysis: Analyze the data to determine the equilibrium dissociation constant (KD) for the interaction between the antibody and each monosaccharide inhibitor. The higher the affinity of the inhibitor, the lower the concentration required to reduce the antibody binding signal.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for Inhibition ELISA and SPR.
Caption: Workflow for Inhibition ELISA to determine antibody cross-reactivity.
Caption: Workflow for Surface Plasmon Resonance (SPR) competition assay.
Biological Context: Rhamnose in Immune Signaling
Recent research has shed light on the direct role of rhamnose in modulating immune responses. A notable study has demonstrated that gut microbiota-derived rhamnose can alleviate the pro-inflammatory response during endotoxemia.[1][2] This occurs through a specific signaling pathway in macrophages.
The proposed signaling pathway is as follows:
-
Binding: Rhamnose binds to the carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1) on macrophages.[1][2]
-
Interaction: This binding promotes the interaction between CEACAM1 and galectin-9 (LGALS9).[1][2]
-
Upregulation: The CEACAM1-LGALS9 interaction increases the protein level of dual-specificity phosphatase 1 (DUSP1).[1][2]
-
Inhibition: DUSP1, in turn, inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2]
-
Anti-inflammatory Effect: The inhibition of p38 phosphorylation attenuates the lipopolysaccharide (LPS)-triggered expression of pro-inflammatory factors.[1][2]
This discovery highlights that rhamnose is not merely a passive antigenic target but can actively participate in immune regulation. The high specificity of anti-rhamnose antibodies is therefore crucial to avoid interference with such homeostatic mechanisms.
Caption: Rhamnose-mediated anti-inflammatory signaling pathway in macrophages.
Conclusion
The available evidence strongly supports the high specificity of anti-L-rhamnose antibodies, with minimal cross-reactivity to other common monosaccharides. This high degree of specificity is fundamental to their potential as therapeutic and diagnostic tools, ensuring that they act precisely on their intended targets without off-target effects. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the specificity of their own anti-rhamnose antibody candidates. Furthermore, the elucidation of rhamnose's role in immune signaling pathways underscores the importance of this specificity in the broader biological context. As research in this field progresses, a deeper understanding of these interactions will undoubtedly fuel the development of next-generation immunotherapies.
References
Safety Operating Guide
Proper Disposal of Rhamnose Monohydrate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Rhamnose monohydrate. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the product in use before proceeding. All disposal actions must comply with local, regional, and national regulations.
This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, responsible disposal is a critical component of laboratory safety and environmental protection. The following procedures outline the recommended steps for safely managing this compound waste.
Step 1: Waste Characterization and Assessment
Before disposal, accurately characterize the waste material.
-
Purity Confirmation: Ensure the waste is solely this compound and not contaminated with any hazardous chemicals. If the this compound has been mixed with other substances, the entire mixture must be treated as hazardous waste and disposed of accordingly.
-
Review the Safety Data Sheet (SDS): The SDS for L(+)-Rhamnose monohydrate confirms that the substance does not meet the criteria for classification as hazardous.[1][3] It also provides essential handling and storage information.
-
Consult Institutional EHS: Your institution's EHS office provides the definitive guidelines for chemical waste disposal.[4] Always seek their approval for your chosen disposal method.
Step 2: Selecting the Appropriate Disposal Pathway
Based on the waste characterization and EHS guidance, select one of the following disposal routes.
Route A: Solid Waste Disposal (For Uncontaminated Solid this compound)
If permitted by your EHS department, uncontaminated solid this compound can often be disposed of in the regular solid waste stream.
-
Procedure:
-
Place the solid this compound in a durable, sealed container to prevent dust formation.[5]
-
Clearly label the container as "this compound, Non-Hazardous."
-
Dispose of the sealed container in the designated laboratory trash receptacles for non-hazardous waste.
-
Route B: Drain Disposal (For Dilute Aqueous Solutions)
Small quantities of dilute, uncontaminated this compound solutions may be eligible for drain disposal, subject to EHS approval.[6] this compound is water-soluble, which may make it suitable for this method.[7][8]
-
Procedure:
-
Confirm with your EHS office that drain disposal of this substance is permitted.
-
Check the pH of the solution. It must be within the neutral range specified by your local wastewater authority (typically between 5.5 and 10.5).[6]
-
Pour the solution down a laboratory sink, flushing with a copious amount of water (at least 20 times the volume of the solution) to ensure it is thoroughly diluted.
-
Route C: Hazardous Waste Disposal (Default for Contaminated or Unknown Waste)
This is the most conservative and often required pathway, especially in institutions with strict disposal policies. If the this compound is contaminated or if you are in any doubt, treat it as hazardous chemical waste.[4][9]
-
Procedure:
-
Place the waste in a chemically compatible container with a secure, screw-top cap. Plastic containers are often preferred.[4][9]
-
Attach a completed hazardous waste tag provided by your EHS department.[4] The label must include:
-
Store the container in a designated Satellite Accumulation Area.[9][10]
-
Arrange for pickup by your institution's EHS department.
-
Quantitative Disposal Parameters
The following table summarizes key quantitative guidelines relevant to chemical disposal decisions in a laboratory setting.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.0 - 12.5 | [10] |
| pH Range for Drain Disposal | 5.5 - 10.5 | [6] |
| Max. Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [9] |
| Max. Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [9] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdn.proteinark.com [cdn.proteinark.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Rhamnose Monohydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Rhamnose monohydrate, a non-hazardous substance, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles.[1][3] |
| Body Protection | Laboratory coat or other suitable protective clothing | To prevent contamination of personal clothing.[3][4][5] |
| Respiratory | Dust mask or respirator (if dust is generated) | To avoid inhalation of dust particles, especially in poorly ventilated areas.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures both safety and the integrity of your research.
-
Preparation : Before handling, ensure the work area is clean and well-ventilated.[4] Put on all required personal protective equipment.
-
Dispensing : When weighing or transferring the powder, minimize the generation of dust.[2][5] Use a fume hood or a well-ventilated area for these operations.
-
Working with the Substance : Avoid contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke in the handling area.[4][5]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[4] Clean the work area to remove any residual powder.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and its containers is essential to maintain a safe and compliant laboratory.
-
Unused Product : As a non-hazardous solid, this compound can typically be disposed of in the regular trash, but it should be placed in a sealed container to prevent dust dispersal.[6][7] However, always consult local regulations and your institution's specific disposal guidelines.[4][8]
-
Empty Containers : Empty containers should be rinsed with a suitable solvent (e.g., water) if they are to be recycled. If disposed of in the regular trash, ensure no freestanding liquid remains and deface the label to indicate the container is empty.[6]
-
Contaminated Materials : Any materials, such as paper towels or gloves, that come into contact with this compound can be disposed of in the regular trash unless contaminated with a hazardous substance.
Workflow for Handling and Disposal of this compound
The following diagram illustrates the standard operating procedure for handling and disposing of this compound in a laboratory setting.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sfasu.edu [sfasu.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
